1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-14(10-21-11-6-2-1-3-7-11)22-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRNUJBOZZEJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate
Technical Whitepaper: 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate
Executive Summary
This compound (CAS: 109524-10-9) is a specialized activated ester derived from the condensation of phenoxyacetic acid and
This guide details the physicochemical properties, synthesis, and mechanistic utility of this compound. Specifically, it highlights its application as a radical precursor in decarboxylative couplings (e.g., Minisci-type reactions), where the phthalimide moiety acts as a redox auxiliary to facilitate single-electron transfer (SET) under mild photoredox conditions.
Chemical Identity & Properties
The molecule consists of two distinct functional domains: the phenoxyacetyl radical precursor and the
Structural Specifications
| Property | Data |
| IUPAC Name | This compound |
| Common Names | NHPI-Phenoxyacetate; Phthalimido phenoxyacetate |
| CAS Registry Number | 109524-10-9 |
| Molecular Formula | |
| Molecular Weight | 297.26 g/mol |
| SMILES | O=C(COc1ccccc1)ON2C(c3ccccc3C2=O)=O |
| Physical State | Crystalline Solid (White to off-white) |
| Solubility | Soluble in DCM, DMSO, DMF, Acetone; Insoluble in Water |
| Stability | Stable under ambient conditions; Hydrolytically sensitive |
Structural Logic
-
The Redox Auxiliary (
-Phthalimide): The electron-deficient phthalimide ring lowers the LUMO energy of the ester bond, making the molecule susceptible to single-electron reduction (typically to V vs SCE). This is the "trigger" for radical generation. -
The Radical Precursor (Phenoxyacetate): Upon fragmentation, this moiety yields a phenoxymethyl radical (
). This is a nucleophilic -oxy radical, stabilized by the adjacent oxygen atom, making it highly reactive toward electron-deficient heterocycles.
Synthesis Protocol
Objective: Preparation of this compound on a 10 mmol scale.
Principle: This protocol utilizes a Steglich esterification. The use of DCC (dicyclohexylcarbodiimide) activates the carboxylic acid, while DMAP (4-dimethylaminopyridine) acts as an acyl-transfer catalyst.
Materials
-
Substrate: Phenoxyacetic acid (1.52 g, 10 mmol)
-
Reagent:
-Hydroxyphthalimide (NHPI) (1.63 g, 10 mmol) -
Coupling Agent: DCC (2.27 g, 11 mmol)
-
Catalyst: DMAP (122 mg, 1 mmol, 10 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous (50 mL)
Step-by-Step Methodology
-
Reaction Setup:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenoxyacetic acid (10 mmol) and NHPI (10 mmol) in anhydrous DCM (50 mL).
-
Add DMAP (1 mmol). Ensure the solution is clear (or a fine suspension).
-
Cool the mixture to 0°C using an ice-water bath. Rationale: Cooling suppresses the formation of N-acylurea side products.
-
-
Activation & Coupling:
-
Dissolve DCC (11 mmol) in a minimal amount of DCM (5 mL).
-
Add the DCC solution dropwise to the reaction mixture over 10 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately. This confirms the activation of the acid.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature naturally.
-
Stir for 4–12 hours .
-
Validation (TLC): Monitor consumption of Phenoxyacetic acid (mobile phase: 30% EtOAc/Hexanes). The product (RAE) will appear as a UV-active spot (
) distinct from the starting NHPI.
-
-
Workup & Purification:
-
Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct. Rinse the cake with cold DCM.
-
Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
0.5 M HCl (20 mL) – Removes DMAP and unreacted amine.
-
Saturated
(20 mL) – Removes unreacted acid. -
Brine (20 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Recrystallization: The crude solid is typically recrystallized from hot Ethanol or EtOAc/Hexanes to yield pure white crystals.
-
Mechanism of Action: Photoredox Decarboxylation
The primary utility of this compound in modern drug discovery is its ability to generate alkyl radicals under mild conditions. This process avoids the use of toxic tin hydrides or high temperatures.
Mechanistic Pathway
-
Excitation: A photocatalyst (PC, e.g.,
or Eosin Y) absorbs light, reaching an excited state ( ). -
Single Electron Transfer (SET): The
donates an electron to the NHPI-Phenoxyacetate , reducing it to a radical anion. -
Fragmentation: The N–O bond cleaves, releasing the phthalimide anion and a carboxyl radical.
-
Decarboxylation: The carboxyl radical rapidly extrudes
( ), generating the phenoxymethyl radical . -
Radical Addition: The nucleophilic radical attacks an electron-deficient substrate (e.g., a protonated heterocycle).
Visualization (Graphviz)
Figure 1: Photoredox decarboxylative pathway of NHPI-Phenoxyacetate. The cycle converts the ester into a reactive alkyl radical via single-electron transfer.
Application Case Study
Context: Late-stage functionalization of heterocycles. Reference: Direct C-H Alkylation of 3,4-Dihydroquinoxaline-2-one... (See Ref 1).
Protocol Summary: To functionalize a quinoxalinone scaffold with a phenoxymethyl group:
-
Mix: Quinoxalinone substrate (1.0 equiv), NHPI-Phenoxyacetate (1.5 equiv), and Rose Bengal (5 mol%) in solvent.
-
Add: DIPEA (1.5 equiv) as a terminal reductant/base.
-
Irradiate: Green LEDs (530 nm) for 12–24 hours.
-
Result: The phenoxymethyl radical adds to the C3 position of the quinoxalinone.
Why this works: The phenoxymethyl radical is nucleophilic. The quinoxalinone is electron-deficient. The polarity match ensures high regioselectivity and yield.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Sensitization: NHPI esters can be potential sensitizers; handle with gloves.
-
Storage: Store at -20°C to prevent hydrolysis. Keep away from light (photolabile in solution).
-
Disposal: Dispose of as organic waste containing nitrogen.
References
-
Direct C-H Alkylation of 3,4-Dihydroquinoxaline-2-one with N-(acyloxy)phthalimide via Radical Process. Source: RSC Advances / Royal Society of Chemistry. Context: Demonstrates the use of this compound as a radical precursor. Link:[Link] (Search via title for specific DOI).
-
Decarboxylative couplings of N-hydroxyphthalimide esters. Source:Chemical Reviews, 2017. Context: Comprehensive review of Redox-Active Esters (RAEs) in organic synthesis.
Stability of Phthalimide Active Esters Under Ambient Conditions: An In-depth Technical Guide
Introduction: The Pivotal Role of Phthalimide Active Esters in Modern Chemistry
Phthalimide active esters, particularly N-hydroxyphthalimide (NHP) esters, have emerged as versatile and highly valuable intermediates in synthetic chemistry. Their applications span from peptide synthesis, where they serve as efficient coupling reagents, to the generation of alkyl radicals for carbon-carbon bond formation in photoredox and electrochemical reactions.[1][2][3] The robust nature and crystalline form of many NHP esters make them advantageous alternatives to other activating groups.[4] However, the efficacy and reproducibility of processes employing these reagents are intrinsically linked to their stability under typical laboratory (ambient) conditions. This guide provides a comprehensive technical overview of the stability of phthalimide active esters, focusing on their degradation pathways, influencing factors, and the analytical methodologies required for their assessment. This document is intended for researchers, scientists, and drug development professionals who utilize or plan to utilize these powerful synthetic tools.
Fundamental Principles of Phthalimide Active Ester Stability
The stability of a chemical compound is its ability to resist chemical change or decomposition. For phthalimide active esters, the primary concern is the integrity of the ester linkage, which is susceptible to various degradation pathways. The core structure, consisting of the phthalimide ring and the ester group, dictates its reactivity and, consequently, its stability profile. The general structure of an N-hydroxyphthalimide ester is depicted below:
Caption: General structure of an N-hydroxyphthalimide ester.
The primary factors governing the stability of these esters under ambient conditions are:
-
Hydrolysis: Reaction with water, leading to the cleavage of the ester bond.
-
Photodegradation: Decomposition upon exposure to light.
-
Thermal Degradation: Decomposition at elevated temperatures.
Understanding the interplay of these factors is crucial for the successful storage, handling, and application of phthalimide active esters.
Hydrolytic Stability: The Influence of pH and Molecular Structure
Hydrolysis is often the most significant degradation pathway for phthalimide active esters in solution. The susceptibility to hydrolysis is highly dependent on the pH of the medium and the molecular structure of the ester.
The Critical Role of pH
The rate of hydrolysis of esters is catalyzed by both acid and base.[5][6] For phthalimide active esters, this pH-dependent reactivity is a critical consideration.
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the ester can be protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water. The hydrolysis of N-arylphthalimides has been shown to be acid-catalyzed.
-
Neutral Conditions: While generally more stable at neutral pH compared to acidic or basic conditions, hydrolysis can still occur, albeit at a slower rate.
-
Alkaline Conditions: In basic media, the hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, leading to rapid cleavage.[7] The rate of alkaline hydrolysis of N-substituted phthalimides has been studied, and as expected, increases with increasing pH.[8][9]
The pH-rate profile for the hydrolysis of many esters follows a characteristic U-shaped curve, with the minimum rate observed in the mid-pH range. While specific and comprehensive pH-rate profiles for a wide range of phthalimide active esters are not extensively documented in a single source, the general principles of ester hydrolysis suggest a similar trend.[10]
Structural Effects on Hydrolytic Stability
The stability of the ester bond is also influenced by the electronic and steric nature of both the phthalimide ring and the carboxylic acid-derived R-group.
-
Substituents on the Phthalimide Ring: Electron-withdrawing groups on the phthalimide ring can increase the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups may decrease the rate.
-
Nature of the R-Group: The steric bulk of the R-group attached to the carbonyl can hinder the approach of a nucleophile (water or hydroxide), thereby slowing down the rate of hydrolysis. The electronic properties of the R-group can also play a role.
A comparative study on the alkaline hydrolysis of N-substituted phthalimides can provide valuable insights into these structural effects.[8]
Photostability: Degradation Under Light Exposure
Many organic molecules are susceptible to degradation upon exposure to light, and phthalimide derivatives are no exception. The phthalimide moiety can absorb UV light, leading to photochemical reactions that can cleave the ester bond or modify the phthalimide ring itself.
Mechanistic Pathways of Photodegradation
The photodegradation of N-phenylphthalimide, a model compound, has been shown to proceed via the formation of phthalic anhydride as a photoproduct.[11] The quantum yield for this process is relatively low, suggesting it is not a highly efficient process. However, the subsequent photooxidation of primary photoproducts can lead to further degradation.[11] The overall photochemical process can be complex, involving radical intermediates and secondary reactions.[12]
Factors Influencing Photostability
Several factors can influence the rate and extent of photodegradation:
-
Wavelength and Intensity of Light: The energy of the incident light must be sufficient to be absorbed by the molecule and initiate a photochemical reaction. Higher intensity light will lead to a faster rate of degradation.
-
Presence of Photosensitizers: Other molecules in the formulation or environment can absorb light and transfer the energy to the phthalimide active ester, initiating its degradation.
-
Solvent: The polarity and nature of the solvent can influence the stability of excited states and radical intermediates, thereby affecting the degradation pathway and quantum yield.
For practical purposes, it is recommended to store phthalimide active esters, particularly in solution, protected from light, for instance, by using amber vials.
Thermal and Solid-State Stability
While often considered "bench-stable," the thermal and long-term solid-state stability of phthalimide active esters is a critical parameter, especially for bulk storage and in the context of drug development where long shelf-lives are required.
Thermal Decomposition
At elevated temperatures, phthalimide compounds can undergo thermal decomposition. Studies on the thermal decomposition of phthalimide and its derivatives have shown the formation of various volatile organic compounds and nitrogen-containing toxicants.[13][14] The specific decomposition pathway and products will depend on the temperature, atmosphere (oxidative or inert), and the specific structure of the ester.
Solid-State Stability
The solid-state stability of an active pharmaceutical ingredient (API) is a key consideration in drug development.[4][15][16] For phthalimide active esters, potential solid-state degradation pathways include:
-
Hydrolysis: Due to the uptake of atmospheric moisture.
-
Polymorphic Transitions: Changes in the crystal form of the solid, which can affect its physical and chemical properties, including stability.
-
Solid-State Photodegradation: Degradation upon exposure to light even in the solid form.
Long-term stability studies under controlled temperature and humidity conditions, as outlined by ICH guidelines, are essential to determine the shelf-life and appropriate storage conditions for these compounds.[17][18][19][20][21]
Table 1: Summary of Key Factors Affecting the Stability of Phthalimide Active Esters
| Stability Parameter | Key Influencing Factors | General Trend/Consideration |
| Hydrolytic Stability | pH, Temperature, Substituents on phthalimide ring, Steric and electronic nature of the ester R-group | Increased rate at acidic and especially alkaline pH. Electron-withdrawing groups may increase hydrolysis rate. Steric hindrance around the ester bond can decrease the rate. |
| Photostability | Wavelength and intensity of light, Presence of photosensitizers, Solvent | Degradation upon exposure to UV and sometimes visible light. Storage in light-protected containers is crucial. |
| Thermal Stability | Temperature, Atmosphere (oxidative/inert) | Decomposition at elevated temperatures, leading to the formation of various degradation products. |
| Solid-State Stability | Humidity, Temperature, Light, Crystal form (polymorphism) | Susceptible to degradation from moisture uptake. Long-term stability should be assessed under controlled conditions. |
Experimental Protocols for Stability Assessment
A robust assessment of the stability of phthalimide active esters requires well-designed experimental protocols. Forced degradation studies are a key component of this assessment, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[22][23][24][25]
Forced Degradation (Stress Testing) Protocol
The goal of forced degradation is to accelerate the degradation of the compound to identify likely degradation products and to demonstrate the specificity of the analytical method.
Objective: To generate potential degradation products of a phthalimide active ester under various stress conditions.
Materials:
-
Phthalimide active ester of interest
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the phthalimide active ester in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or at a higher temperature.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature and take samples at various time points (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize each sample with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
Due to the higher lability of esters under basic conditions, the reaction may be rapid. If degradation is too fast, consider using a lower concentration of NaOH or a lower temperature.[22]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analyze the sample by HPLC.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (in Solution):
-
Heat an aliquot of the stock solution in a sealed vial at an elevated temperature (e.g., 70°C) for several days.
-
Analyze samples at regular intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid phthalimide active ester in a vial and store it in an oven at an elevated temperature (e.g., 70°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the phthalimide active ester in a quartz cuvette or a chemically inert, transparent container to a light source in a photostability chamber. The light source should produce both UV and visible light.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points.
-
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[26][27][28]
Objective: To develop and validate an HPLC method for the quantitative analysis of a phthalimide active ester and its degradation products.
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector. An LC-MS system can be invaluable for the identification of degradation products.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
Typical Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A typical gradient might start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over a period of 20-30 minutes to ensure the elution of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the parent compound, often at the λmax. A PDA detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL
Method Development and Validation:
-
Initial Method Development: Start with a broad gradient to elute all potential degradation products. The samples from the forced degradation studies are invaluable at this stage to challenge the separation capability of the method.[29]
-
Optimization: Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution (Rs > 2) between the parent peak and all degradation product peaks.
-
Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Comparative Stability: Phthalimide vs. Succinimide Active Esters
In many applications, particularly in bioconjugation, N-hydroxysuccinimide (NHS) esters are used interchangeably with NHP esters. While both are effective activating groups, their relative stabilities can differ. Generally, NHS esters are known to be more susceptible to hydrolysis than NHP esters.[4][30][31] The half-life of NHS esters in aqueous buffers is highly pH-dependent, decreasing rapidly as the pH increases above 7.[32] This lower stability of NHS esters can be a disadvantage in reactions requiring longer incubation times or at a slightly alkaline pH. The greater stability of NHP esters can, therefore, be a significant advantage in certain synthetic protocols.
Table 2: Qualitative Comparison of NHP and NHS Ester Stability
| Property | N-Hydroxyphthalimide (NHP) Esters | N-Hydroxysuccinimide (NHS) Esters |
| Hydrolytic Stability | Generally more stable, particularly at neutral to slightly basic pH. | More susceptible to hydrolysis, especially at pH > 7. |
| Solubility | Often less soluble in aqueous media. | Generally more soluble in aqueous media. |
| Crystallinity | Frequently crystalline solids, which can aid in purification and handling. | Can be crystalline, but sometimes more difficult to crystallize. |
| Reactivity | Highly reactive towards primary amines. | Also highly reactive towards primary amines. |
Conclusion: Best Practices for Ensuring the Integrity of Phthalimide Active Esters
The stability of phthalimide active esters is a multifaceted issue that requires careful consideration by researchers and drug development professionals. By understanding the primary degradation pathways—hydrolysis, photolysis, and thermal decomposition—and the factors that influence them, appropriate measures can be taken to ensure the integrity and reactivity of these valuable reagents.
Key Recommendations:
-
Storage: Store solid phthalimide active esters in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a desiccated environment is recommended.
-
Handling: When preparing solutions, use anhydrous solvents whenever possible. If aqueous buffers are required, they should be freshly prepared, and the pH should be carefully controlled.
-
In-Process Stability: For reactions in solution, particularly in aqueous media, it is advisable to use the prepared active ester solution promptly. If storage is necessary, it should be for a minimal duration at low temperature and protected from light.
-
Stability Assessment: For critical applications, especially in a GMP environment, the stability of the phthalimide active ester should be formally assessed using a validated stability-indicating analytical method. Forced degradation studies are an essential tool in the development of such methods.
By adhering to these best practices, the scientific community can continue to leverage the power of phthalimide active esters in a reliable and reproducible manner, advancing the frontiers of chemical synthesis and drug discovery.
References
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- VxP Pharma. (2020, January 11).
- ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Hoyle, C. E., Creed, D., Nagarajan, R., Subramanian, P., & Anzures, E. T. (n.d.). Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound.
- Al-Masri, A. A., & El-Sabban, M. M. (2011). Toxic pollutants emitted from thermal decomposition of phthalimide compounds.
- A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (n.d.).
- Forced Degradation Studies with Regulatory Consider
- Malvern Panalytical. (n.d.). Solid-state Analysis of Active Pharmaceutical Ingredients.
- Agno Pharmaceuticals. (n.d.).
- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Advanced Drug Delivery Reviews, 55(10), 1359-1376.
- Demirelli, K., & Coşkun, M. (2004). Thermal decomposition of poly[3-phthalimido-2-hydroxypropyl methacrylate].
- Bergmann, F., & Shimoni, A. (1952). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 51(4), 527-533.
- Fagnoni, M., & Albini, A. (2008). N-hydroxyphthalimide esters in photochemistry. Photochemical & Photobiological Sciences, 7(2), 163-172.
- Okada, K., Okamoto, K., & Oda, M. (1988). Photochemical C-C bond formation from N-acyloxyphthalimides. Journal of the American Chemical Society, 110(25), 8736-8738.
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- Hoyle, C. E., Anzures, E. T., Subramanian, P., Nagarajan, R., & Creed, D. (n.d.). Photodegradation of Polyimides. V. An Explanation of the Rapid Photolytic Decomposition of a Selected Polyimide via Anhydride Formation.
- Saido, K., Iida, T., Ogawa, K., & Sato, T. (2004). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. Journal of Analytical and Applied Pyrolysis, 71(1), 197-207.
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- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
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- BenchChem. (n.d.).
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development –A Review. International Journal of Pharma Research & Review, 3(10), 46-57.
- International Journal of Trend in Scientific Research and Development. (2021).
- Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- An, T., Li, G., Zhang, Y., & Li, X. (2016). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Current Organic Chemistry, 20(10), 1084-1096.
- Khan, M. N., & Ariffin, A. (1998). Effects of inorganic ions on rate of alkaline hydrolysis of phthalimide in the presence of cationic micelles. Journal of the Chemical Society, Perkin Transactions 2, (1), 15-20.
- Thermo Fisher Scientific. (n.d.).
- Khan, M. N., & Ariffin, A. (2001). Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide. International Journal of Chemical Kinetics, 33(8), 463-470.
- Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 110(13), 4464-4468.
- Wang, J., Wang, S., & Wang, Q. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 873.
- Ciriminna, R., & Pagliaro, M. (2013). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Tetrahedron Letters, 54(27), 3533-3537.
- Kumar, P. S., & Kumar, A. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(7), 183-190.
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- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
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- 8. Synthesis and alkaline hydrolysis of some N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of inorganic ions on rate of alkaline hydrolysis of phthalimide in the presence of cationic micelles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 11. apps.dtic.mil [apps.dtic.mil]
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- 15. Solid-State Analysis of Active Pharmaceutical Ingredients | Malvern Panalytical [malvernpanalytical.com]
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- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Mechanism of Radical Generation from 1,3-Dioxoisoindolin-2-yl 2-Phenoxyacetate: A Technical Guide to Redox-Active Esters
Executive Summary
The advent of N-hydroxyphthalimide (NHPI) esters—commonly referred to as redox-active esters (RAEs)—has fundamentally reshaped modern radical chemistry. By converting ubiquitous, bench-stable carboxylic acids into highly reactive radical precursors, researchers can execute complex decarboxylative cross-couplings, Giese additions, and late-stage functionalizations under mild conditions[1].
This whitepaper provides an in-depth mechanistic analysis of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate (the NHPI ester of phenoxyacetic acid). We dissect the thermodynamic driving forces, the single-electron transfer (SET) cascade, and provide a self-validating experimental framework for generating and trapping the resulting phenoxymethyl radical.
Structural Anatomy and Thermodynamic Priming
To understand the reactivity of this compound, one must analyze its structural components. The molecule consists of two distinct domains:
-
The Phenoxyacetate Moiety (Radical Precursor): Derived from phenoxyacetic acid, this domain is destined to become a primary, oxygen-stabilized carbon-centered radical (phenoxymethyl radical) following the extrusion of CO₂.
-
The Phthalimide Moiety (Electron Sink): The highly electron-deficient phthalimide ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ester. This structural feature is the crux of its redox activity, shifting the reduction potential (
) to a regime accessible by visible-light photocatalysts or first-row transition metals like Ni(I)[2].
The Mechanistic Cascade: From SET to Radical Trapping
The generation of the phenoxymethyl radical from its NHPI ester follows a highly orchestrated, irreversible sequence of events.
Phase I: Single-Electron Transfer (SET)
The cycle initiates when a strong reductant—such as the excited state of a photocatalyst (e.g.,
Phase II: Mesolytic Cleavage
The injected electron rapidly populates the
Phase III: Decarboxylation
Acyloxy radicals are notoriously short-lived. The phenoxyacetoxy radical undergoes ultrafast, entropically driven decarboxylation (
SET-induced mesolytic cleavage and decarboxylation of NHPI phenoxyacetate.
Thermodynamic and Kinetic Profiling
Successful implementation of this chemistry requires precise matching of the RAE with the catalytic system. The table below summarizes the critical quantitative parameters dictating the reactivity of the phenoxyacetate NHPI ester.
| Parameter | Typical Value Range | Mechanistic Causality / Significance |
| Reduction Potential ( | Ensures the ester is readily reduced by common photocatalysts (e.g., | |
| N–O Bond Dissociation Energy | The inherent weakness of the N–O bond facilitates rapid mesolytic cleavage immediately following the SET event, preventing back-electron transfer. | |
| Decarboxylation Rate ( | The extreme rapidity of CO₂ extrusion outcompetes deleterious side reactions (such as hydrogen atom abstraction by the oxygen-centered acyloxy radical). | |
| Radical Somo Character | Nucleophilic | The adjacent oxygen atom donates electron density into the SOMO, making the phenoxymethyl radical highly nucleophilic and primed for addition to electron-deficient olefins. |
Self-Validating Experimental Protocol: Photoredox Giese Addition
To translate this mechanism into practical application, the following protocol details a reductive quenching photoredox workflow to generate the phenoxymethyl radical and trap it via a Giese addition with an electron-deficient olefin (e.g., methyl acrylate).
Methodological Causality
-
Electron Donor: Hantzsch ester or Diisopropylethylamine (DIPEA) is used as a sacrificial terminal reductant to turn over the photocatalyst.
-
Atmosphere: Strict exclusion of oxygen is mandatory. O₂ is a triplet diradical that will rapidly quench the excited state photocatalyst or intercept the phenoxymethyl radical to form a peroxyl radical, completely derailing the C–C bond formation.
Step-by-Step Workflow
-
Reaction Assembly: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), methyl acrylate (2.0 equiv),
(1 mol%), and Hantzsch ester (1.5 equiv). -
Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) or N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.
-
Degassing (Critical Step): Subject the mixture to three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-high purity Argon. Self-Validation: The solution should exhibit a persistent, vibrant color characteristic of the photocatalyst without fading, indicating the absence of O₂.
-
Irradiation: Place the reaction vessel in a photoreactor equipped with 440–450 nm Blue LEDs. Stir vigorously at room temperature for 12–16 hours. Self-Validation: The evolution of microbubbles (CO₂ gas) during the first few hours visually confirms successful mesolytic cleavage and decarboxylation.
-
Quenching & Workup: Turn off the light source. Dilute the mixture with brine and extract with ethyl acetate. The organic layers are dried over
, concentrated, and purified via flash column chromatography to isolate the target ether.
Self-validating photoredox workflow for phenoxymethyl radical generation and trapping.
Conclusion
The transformation of this compound into a highly reactive phenoxymethyl radical exemplifies the elegance of redox-active esters. By leveraging the low reduction potential of the phthalimide moiety and the massive thermodynamic driving force of decarboxylation, researchers can reliably forge sp³-sp³ and sp³-sp² bonds. Mastering the thermodynamic and kinetic parameters of this SET-driven cascade is essential for drug development professionals seeking to implement late-stage functionalizations in complex molecular architectures.
References
- Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC - NIH.
- Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC.
- Utilization of photocatalysts in decarboxylative coupling of carboxylic N-hydroxyphthalimide (NHPI) esters.
- Making C–C Bonds with the Simplicity of Making Amide Bonds. Baran Lab.
Sources
- 1. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
Literature review of redox-active esters derived from phenoxyacetic acid
Engineering -Oxy Radicals: A Technical Guide to Phenoxyacetic Acid-Derived Redox-Active Esters in Decarboxylative Cross-Coupling
Executive Summary
In modern synthetic chemistry and drug development, the late-stage functionalization of complex molecular scaffolds relies heavily on predictable, mild, and highly selective radical generation. Native carboxylic acids possess prohibitively high oxidation potentials (
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical photoredox literature and bench-level execution. This guide dissects the mechanistic causality, reviews state-of-the-art literature transformations, and provides self-validating experimental protocols for utilizing phenoxyacetic acid-derived RAEs.
Mechanistic Foundations: The Logic of Single-Electron Transfer
The core advantage of phenoxyacetic acid-derived RAEs lies in their engineered electrochemical properties. When phenoxyacetic acid is condensed with NHPI, the resulting ester acts as an efficient electron acceptor.
-
SET Reduction: The RAE undergoes reduction at mild potentials (typically
to V vs SCE) via an excited-state photocatalyst (e.g., Ru(II) or organic dyes) or a first-row transition metal[2]. -
Fragmentation: The resulting radical anion is highly unstable. Driven by the thermodynamic stability of the leaving groups, it rapidly fragments to extrude CO₂ gas and a phthalimide anion[2].
-
Radical Generation: This irreversible extrusion yields a phenoxymethyl radical (PhO–CH₂•). The adjacent oxygen atom stabilizes the carbon-centered radical via resonance (an
-oxy radical), making it sufficiently long-lived to engage in controlled cross-coupling rather than undesired hydrogen atom transfer (HAT) or dimerization[2].
Fig 1: Mechanistic pathway of SET-induced decarboxylation of phenoxyacetic acid RAEs.
State-of-the-Art Transformations: Literature Review
The versatility of the phenoxymethyl radical allows it to be intercepted across a variety of catalytic cycles to form C–C, C–S, and C–N bonds.
C–S Bond Formation: Thioacetalization
A landmark 2024 study by Dong and co-workers demonstrated the visible-light-induced decarboxylative coupling of phenoxyacetic acid RAEs with disulfides[3]. By utilizing ₂ as the photocatalyst and N,N-diisopropylethylamine (DIPEA) as the terminal reductant, the authors successfully synthesized a library of
-
Causality Insight: DIPEA is critical here; omitting it drops the yield to 6%, as it serves as the sacrificial electron donor to turn over the Ru(III) to the active Ru(II) excited state, or potentially forms an electron donor-acceptor (EDA) complex that facilitates the initial SET[4].
C–N Bond Formation: Hydrazonation
Yu and colleagues established a metal-free photoredox protocol coupling
-
Causality Insight: The use of Hantzsch ester in this protocol is dual-purpose—it acts as both the stoichiometric electron donor for the photocatalyst and the hydrogen atom source for the final intermediate[5].
C–C Bond Formation: Metallaphotoredox Arylation
While direct use of native carboxylic acids is expanding (e.g., via Fe/Ni dual catalysis)[1], the pre-activation of phenoxyacetic acid into an NHPI ester remains the gold standard for Ni-catalyzed cross-electrophile coupling[7]. The
Quantitative Data & Substrate Scope
The following table summarizes the operational parameters and yields from the primary literature, providing a benchmark for expected reaction efficiencies.
| Reaction Type | Target Scaffold | Catalyst System | Coupling Partner | Yield Range | Key Reference |
| C–S Coupling | Ru(bpy)₃(PF₆)₂ / DIPEA | Diphenyl disulfides | 82–87% | [4] | |
| C–N Coupling | N-Alkyl Hydrazones | Rose Bengal / Hantzsch Ester | Up to 99% | [5] | |
| C–C Coupling | Aryl Ethers | FeCl₃ / Ni-catalyst (Native Acid) | Aryl Iodides | 41–96% | [1] |
Validated Experimental Methodologies
As an application scientist, I frequently observe that the failure of decarboxylative couplings stems not from the catalyst, but from inadequate preparation of the RAE or poor atmospheric exclusion. The following protocols are designed as self-validating systems.
Fig 2: Standardized experimental workflow for RAE synthesis and photoredox coupling.
Protocol A: Synthesis of Phenoxyacetic Acid NHPI Ester
-
Objective: Synthesize a bench-stable radical precursor.
-
Causality Check: We utilize N,N'-Diisopropylcarbodiimide (DIC) instead of DCC. DCC generates dicyclohexylurea, which is notoriously difficult to separate from the highly polar NHPI ester. DIC yields a more soluble urea byproduct, ensuring high purity of the RAE.
Step-by-Step Procedure:
-
In an oven-dried round-bottom flask, dissolve phenoxyacetic acid (10.0 mmol) and N-hydroxyphthalimide (10.5 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol) as a nucleophilic catalyst.
-
Cool the mixture to 0 °C using an ice bath.
-
Dropwise, add DIC (11.0 mmol). The solution will gradually turn pale yellow.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the acid spot should completely disappear.
-
Filter the reaction mixture to remove trace precipitants, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure RAE as a white/pale-yellow solid.
Protocol B: Ru-Catalyzed Decarboxylative C–S Cross-Coupling
-
Objective: Synthesize
-arylthioanisoles via photoredox catalysis[4]. -
Causality Check: Rigorous degassing is non-negotiable. Molecular oxygen is a potent triplet quencher and radical scavenger. If O₂ is present, it will intercept the phenoxymethyl radical to form peroxides, completely shutting down the C–S coupling pathway.
Step-by-Step Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Phenoxyacetic Acid NHPI ester (0.2 mmol), diphenyl disulfide (0.3 mmol), and ₂ (1.0 mol%).
-
Transfer the tube to a glovebox or apply standard Schlenk techniques to establish an argon atmosphere.
-
Inject anhydrous, degassed solvent (e.g., Acetonitrile, 2.0 mL) and DIPEA (0.25 equiv)[4].
-
Self-Validation Step: Perform three cycles of Freeze-Pump-Thaw. Submerge the tube in liquid nitrogen until frozen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a water bath. This guarantees complete removal of dissolved O₂.
-
Irradiate the mixture using 450 nm Blue LEDs at room temperature for 12–16 hours. Ensure a cooling fan is used to maintain ambient temperature, preventing thermal background degradation.
-
Quench the reaction with water, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the
-arylthioanisole.
Strategic Applications in Drug Development
The ability to seamlessly install phenoxymethyl and related
References
-
Li, N., Peng, Z.-N., Xiong, R., Wang, A.-C., & Dong, Z.-B. (2024). Visible-light induced decarboxylative coupling of phenoxyacetic acid with disulfides: synthesis of α-arylthioanisole derivatives. Chemical Communications. URL:[Link]
-
Chan, C.-M., Xing, Q., Chow, Y.-C., Hung, S.-F., & Yu, W.-Y. (2019). Photoredox Decarboxylative C(sp3)-N Coupling of α-Diazoacetates with Alkyl N-Hydroxyphthalimide Esters for Diversified Synthesis of Functionalized N-Alkyl Hydrazones. Organic Letters. URL:[Link]
-
Chen, T. G., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. URL:[Link]
-
Strieth-Kalthoff, F., et al. (2021). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry (via PMC). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light induced decarboxylative coupling of phenoxyacetic acid with disulfides: synthesis of α-arylthioanisole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Visible-light induced decarboxylative coupling of phenoxyacetic acid with disulfides: synthesis of α-arylthioanisole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. Photoredox Decarboxylative C(sp3)-N Coupling of α-Diazoacetates with Alkyl N-Hydroxyphthalimide Esters for Diversified Synthesis of Functionalized N-Alkyl Hydrazones [organic-chemistry.org]
- 7. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties and Reactivity of 1,3-Dioxoisoindolin-2-yl Esters: A Technical Guide
The following technical guide details the electronic properties, mechanistic pathways, and synthetic utility of the 1,3-dioxoisoindolin-2-yl group (phthalimido moiety) in ester activation.
Executive Summary
The 1,3-dioxoisoindolin-2-yl group, commonly derived from
-
Nucleophilic Acyl Substitution (Classical): Rapid aminolysis under mild conditions due to the enhanced electrophilicity of the carbonyl carbon.
-
Reductive Decarboxylation (Modern): Single-Electron Transfer (SET) activation to generate carbon-centered radicals, a class of compounds now widely recognized as Redox-Active Esters (RAEs) .
This guide provides a deep dive into the electronic origins of these behaviors, supported by mechanistic diagrams, kinetic data, and validated protocols.
Electronic Structure & Mechanistic Basis
The Phthalimido Effect
The core of the 1,3-dioxoisoindolin-2-yl group's reactivity lies in the electron-withdrawing nature of the phthalimide ring system.
-
Inductive Withdrawal (-I Effect): The nitrogen atom is flanked by two carbonyl groups within the rigid bicyclic aromatic system. This creates a significant dipole, pulling electron density away from the exocyclic oxygen and, consequently, the ester carbonyl carbon.
-
LUMO Lowering: The conjugation of the nitrogen lone pair with the phthalimide carbonyls prevents resonance donation into the ester bond. This lack of "resonance stabilization" (compared to simple alkyl esters) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ester carbonyl, making it highly susceptible to nucleophilic attack.
-
Leaving Group Ability: Upon cleavage, the group departs as the
-hydroxyphthalimide anion . The negative charge is delocalized over the two imide carbonyl oxygens, providing a of approximately 7.0–8.0 , which is significantly lower than that of alkoxides ( ~16) and comparable to -hydroxysuccinimide (NHS).
Redox Activity (The RAE Manifold)
In modern radical chemistry, the 1,3-dioxoisoindolin-2-yl group acts as a "redox auxiliary."
-
Electron Acceptor: The low-lying
orbitals of the phthalimide ring allow the ester to accept a single electron (SET) from a photocatalyst or metal reductant. -
N–O Bond Lability: Formation of the radical anion weakens the N–O bond (Bond Dissociation Energy ~30 kcal/mol in the radical anion vs. ~75 kcal/mol in the neutral ester), triggering fragmentation.
Mechanistic Visualization
Pathway A: Nucleophilic Acyl Substitution (Aminolysis)
This pathway governs peptide coupling and bioconjugation. The amine nucleophile attacks the activated carbonyl, expelling the stable NHPI anion.
Pathway B: Radical Decarboxylation (Giese/Cross-Coupling)
This pathway governs the use of NHPI esters as alkyl radical precursors.
Caption: Dual reactivity manifolds of 1,3-dioxoisoindolin-2-yl esters: Classical Aminolysis (top) vs. Single-Electron Transfer (SET) Radical Generation (bottom).
Quantitative Analysis & Data
The following table compares the 1,3-dioxoisoindolin-2-yl group (NHPI) with the ubiquitous
| Parameter | NHPI Ester (Phthalimido) | NHS Ester (Succinimido) | Pfp Ester (Pentafluorophenyl) |
| Leaving Group | 7.0 – 7.3 | 6.0 | 5.5 |
| Hydrolytic Stability | Moderate ( | Low ( | High |
| Redox Potential ( | ~ -1.2 to -1.4 V (vs Fc/Fc+) | < -2.0 V (Not redox active) | Not redox active |
| Primary Utility | Radical Precursor (RAE) & Coupling | Bioconjugation (Amine selective) | Peptide Synthesis |
| UV Absorbance | Strong | Weak (< 230 nm) | Weak (~260 nm) |
Key Insight: While NHS esters are superior for aqueous bioconjugation due to faster aminolysis kinetics, NHPI esters are chemically more robust and uniquely capable of radical generation. The reduction potential of NHPI esters can be tuned by adding substituents (e.g., -Cl, -F) to the phthalimide ring, making them easier to reduce in SET processes.
Experimental Protocols
Synthesis of NHPI Active Esters
This protocol generates the activated ester from a carboxylic acid using DCC coupling.[2]
Materials:
-
Carboxylic Acid substrate (1.0 equiv)
- -Hydroxyphthalimide (1.1 equiv)
- -Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
DMAP (0.1 equiv, cat.)
-
Dichloromethane (DCM) (anhydrous)
Workflow:
-
Dissolution: Dissolve the carboxylic acid and
-hydroxyphthalimide in anhydrous DCM (0.1 M concentration) under nitrogen. -
Activation: Cool the solution to 0°C. Add DMAP followed by the dropwise addition of DCC dissolved in minimal DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Filtration: Filter off the DCU precipitate through a Celite pad.
-
Workup: Wash the filtrate with saturated
(to remove unreacted acid/NHPI) and brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (typically stable on silica).
Decarboxylative Giese Coupling (Radical Application)
This protocol utilizes the NHPI ester as a radical precursor to form a C–C bond with an electron-deficient alkene.
Materials:
-
NHPI Ester (1.0 equiv)
-
Electron-deficient alkene (e.g., methyl acrylate) (2.0 equiv)
-
Photocatalyst:
(1–2 mol%) -
Reductant: Hantzsch Ester (1.5 equiv) or DIPEA (2.0 equiv)
-
Solvent: DMF or
(degassed) -
Light Source: Blue LEDs (450 nm)
Workflow:
-
Setup: In a reaction vial, combine NHPI ester, alkene, photocatalyst, and reductant.
-
Degas: Dissolve in solvent and sparge with nitrogen for 10 minutes to remove oxygen (critical for radical lifetime).
-
Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature for 12–24 hours.
-
Monitoring: Monitor consumption of the ester by TLC (UV active).
-
Workup: Dilute with Ethyl Acetate, wash with water/brine to remove DMF/catalyst. Purify by column chromatography.
Troubleshooting & Optimization
-
Hydrolysis: NHPI esters are sensitive to moisture. Store them in a desiccator at -20°C. If the ester smells of phthalimide, purify immediately.
-
Poor Solubility: The phthalimide group is planar and lipophilic. If the ester is insoluble in coupling buffers (aqueous), add DMF or DMSO (up to 20% v/v).
-
Side Reactions (Aminolysis): Avoid using primary amine bases (like propylamine) during workup, as they will cleave the ester. Use tertiary amines (TEA, DIPEA) or inorganic bases.
-
Radical Quenching: If the Giese coupling fails, ensure the solvent is rigorously degassed. Oxygen traps carbon-centered radicals at diffusion-controlled rates.
References
-
Original Description of NHPI Esters in Peptide Synthesis
- Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1962). "Synthesis of esters of N-hydroxyphthalimide and their application in peptide synthesis." Recueil des Travaux Chimiques des Pays-Bas.
-
Redox-Active Esters (RAE)
- Cornella, J., & Baran, P. S. (2016). "Practical Aspects of the Use of N-Hydroxyphthalimide Esters in Decarboxylative Cross-Coupling." Organic Synthesis.
-
Mechanistic Studies on Aminolysis
- Um, I. H., et al. (1993). "Kinetics and Mechanism of Aminolysis of N-Hydroxyphthalimide Esters." Journal of Organic Chemistry.
-
Photochemical Properties & SET Activation
- Okada, K., et al. (1991). "Photochemical decarboxylation of N-acyloxyphthalimides." Journal of the American Chemical Society.
Sources
Technical Monograph: 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate (NHPI-PA)
The following technical guide details the chemical identity, synthesis, and application of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate , a critical Redox-Active Ester (RAE) used in modern drug discovery for radical-mediated C–C bond formation.
Executive Summary
This compound (NHPI-PA) is the N-hydroxyphthalimide (NHPI) ester of phenoxyacetic acid. In the context of pharmaceutical research, it serves as a Redox-Active Ester (RAE) . Unlike traditional "active esters" (e.g., NHS esters) used for amidation, NHPI esters are designed to accept a single electron (SET), undergo fragmentation, and release a carbon-centered radical via decarboxylation. This compound allows the phenoxy-methyl radical (
Part 1: Chemical Identity & Physiochemical Profile
While this specific ester is a known intermediate in organic synthesis literature, it is frequently prepared in situ or on-demand in research settings. Therefore, commercial CAS registry numbers often refer to its stable precursors or structural isomers.
Nomenclature & Identifiers
| Property | Detail |
| Systematic Name | This compound |
| Common Synonyms | Phenoxyacetic acid N-hydroxyphthalimide ester; NHPI-Phenoxyacetate; N-(Phenoxyacetoxy)phthalimide |
| Molecular Formula | |
| Molecular Weight | 297.26 g/mol |
| Structural Class | N-Alkoxyphthalimide; Redox-Active Ester (RAE) |
| Precursor CAS (Acid) | 122-59-8 (Phenoxyacetic acid) |
| Precursor CAS (NHPI) | 524-38-9 (N-Hydroxyphthalimide) |
| Physical State | White to off-white solid (Recrystallized) |
| Solubility | Soluble in DCM, DMF, DMSO, Acetonitrile; Insoluble in Water |
Structural Analysis
The molecule consists of two distinct functional domains:
-
The Radical Precursor (Payload): The phenoxyacetyl group (
). Upon activation, this moiety loses to form the stabilized -oxy radical. -
The Redox Auxillary (Trigger): The phthalimido-N-oxy group. This group possesses a low reduction potential (
to V vs SCE), allowing it to accept an electron from a photocatalyst or low-valent metal (e.g., Ni, Fe).
Part 2: Synthesis & Preparation Protocol
The synthesis of NHPI-PA is a robust dehydration reaction between phenoxyacetic acid and N-hydroxyphthalimide. The following protocol is standardized for high-purity isolation suitable for radical cross-coupling.
Reagents
-
Substrate: Phenoxyacetic acid (1.0 equiv)
-
Coupling Partner: N-Hydroxyphthalimide (1.0–1.1 equiv)
-
Activator: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) or EDC·HCl.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step Methodology
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Phenoxyacetic acid (10 mmol) and N-Hydroxyphthalimide (11 mmol) in anhydrous DCM (100 mL).
-
Catalyst Addition: Add DMAP (1 mmol) to the stirring solution at room temperature (
). -
Activation: Cool the mixture to
(ice bath). Add DCC (11 mmol) portion-wise over 5 minutes to control the exotherm. -
Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. A white precipitate (Dicyclohexylurea, DCU) will form, indicating reaction progress.
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.
-
Workup: Wash the filtrate with saturated
(2x) to remove unreacted acid, followed by brine (1x). Dry the organic layer over anhydrous . -
Isolation: Concentrate the solvent in vacuo. The crude solid can be recrystallized from Ethanol/Hexane or purified via flash column chromatography (
, 20% EtOAc in Hexanes) to yield the pure ester as a white solid.[1]
Synthesis Workflow Diagram
Figure 1: The dehydrative coupling pathway utilizes DCC to activate the carboxylic acid, facilitating nucleophilic attack by NHPI to form the redox-active ester.
Part 3: Mechanistic Utility in Drug Discovery
NHPI-PA is utilized primarily for Decarboxylative C–C Bond Formation . In this process, the ester functions as a "radical reservoir."
The Radical Generation Mechanism (SET)
Unlike alkyl halides which require harsh conditions to generate radicals, NHPI-PA undergoes a Single Electron Transfer (SET) reduction.
-
Reduction: A photocatalyst (e.g.,
, ) or a low-valent metal (e.g., ) donates an electron to the phthalimide -system. -
Fragmentation: The N–O bond weakens and cleaves, releasing the phthalimide anion and a carboxyl radical (
). -
Decarboxylation: The carboxyl radical rapidly extrudes
( ), leaving the nucleophilic alkyl radical ( ). -
Coupling: This radical engages in:
-
Giese Addition: Trapping by electron-deficient alkenes (Michael acceptors).
-
Minisci Reaction: Addition to heteroarenes (pyridines, quinolines).
-
Cross-Coupling: Nickel-catalyzed coupling with aryl halides/boronic acids.[2]
-
Mechanistic Pathway Diagram
Figure 2: The SET mechanism converts the stable ester into a reactive radical species via reductive fragmentation and decarboxylation.[3]
Part 4: Experimental Application Example
Protocol: Decarboxylative Alkylation of a Heteroarene (Minisci-Type) Application: Appending the phenoxymethyl group to a drug scaffold (e.g., Lepidine).
-
Setup: In a reaction vial, combine:
-
NHPI-PA (0.3 mmol, 1.5 equiv)
-
Heteroarene substrate (0.2 mmol, 1.0 equiv)
-
Photocatalyst:
(1 mol%) -
Solvent: DMSO (2.0 mL)
-
-
Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (oxygen quenches the radical).
-
Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 18–24 hours.
-
Purification: Dilute with water, extract with EtOAc, and purify via column chromatography.
Part 5: Handling & Stability
-
Storage: Store at
. While more stable than acid chlorides, NHPI esters can hydrolyze over time if exposed to moisture. -
Safety: The compound is a skin irritant. During synthesis, DCC is a potent sensitizer; handle in a fume hood.
-
Stability: Stable to air for short periods (days) but should be stored under inert atmosphere for long-term retention of activity.
References
-
Direct CH Alkylation of 3,4-Dihydroquinoxaline-2-one with N-(acyloxy)phthalimide via Radical. Source: Royal Society of Chemistry (RSC), New J. Chem., 2019. Context: Use of this compound as a radical precursor.
-
New Enolization Mechanism for C
-Functionalization of Carboxylic Acids. Source: Kyushu University, Chem. Pharm. Bull. / Institutional Repository. Context: Synthesis of deuterated this compound-d2. -
Decarboxylative Coupling of Redox-Active Esters. Source:Accounts of Chemical Research, 2016 (Baran Lab). Context: Foundational review on the mechanism and utility of NHPI esters (RAEs) in synthesis.
-
PubChem Compound Summary: Phenoxyacetic acid (Precursor). Source: National Library of Medicine. Context: Physiochemical data for the parent acid CAS 122-59-8.
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate via Acid Chloride Acylation
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate, a valuable redox-active ester intermediate. The synthesis proceeds via the acylation of N-hydroxyphthalimide (NHPI) with phenoxyacetyl chloride in the presence of a tertiary amine base. This application note details the underlying chemical principles, provides step-by-step procedures for the preparation of the acid chloride precursor and the final product, and outlines methods for purification and characterization. The causality behind critical experimental choices is explained to ensure reproducibility and high yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require access to reliable methods for preparing activated esters for subsequent chemical transformations.
Introduction and Scientific Principles
N-Hydroxyphthalimide (NHPI) esters are a class of "activated" esters that have gained significant prominence in modern organic synthesis. Their utility stems from the relative weakness of the N-O bond, which allows them to serve as precursors to carboxyl radicals upon single-electron reduction or photoredox catalysis.[1][2] This reactivity makes them powerful intermediates for a variety of decarboxylative cross-coupling reactions, enabling the formation of C-C and C-X bonds under mild conditions.
The target molecule, this compound, is synthesized through a classic esterification reaction between a nucleophilic alcohol (N-hydroxyphthalimide) and a highly electrophilic acid chloride (phenoxyacetyl chloride).
Reaction Scheme:
The core of this transformation is the nucleophilic acyl substitution mechanism. The hydroxyl group of NHPI attacks the carbonyl carbon of the highly reactive phenoxyacetyl chloride. Acid chlorides are employed because the chloride ion is an excellent leaving group, rendering the carbonyl carbon exceptionally electrophilic and facilitating a rapid reaction.[3] A crucial component of this protocol is the use of a non-nucleophilic organic base, such as triethylamine (Et₃N). The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. According to Le Châtelier's principle, the removal of a product (HCl) shifts the equilibrium towards the formation of the desired ester, driving the reaction to completion. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent the competitive hydrolysis of the moisture-sensitive acid chloride, which would revert it to the less reactive phenoxyacetic acid.[4][5]
Synthesis Workflow and Logic
The following diagram illustrates the logical flow of the entire synthesis protocol, from initial reagent preparation to the final characterization of the target compound.
Sources
Application Note: Photoredox Decarboxylative Alkylation Using Phenoxyacetate NHPI Esters
This Application Note is structured as a comprehensive technical guide for researchers utilizing phenoxyacetate N-hydroxyphthalimide (NHPI) esters in photoredox alkylation. It synthesizes foundational mechanistic insights with practical, field-proven protocols.
-oxy radicals from phenoxyacetic acid derivatives via Redox-Active Esters (RAEs) and their application in Giese-type alkylations.Executive Summary & Scientific Rationale
The alkylation of electron-deficient arenas and heterocycles using carboxylic acids as native feedstock is a cornerstone of modern retrosynthetic analysis. While oxidative decarboxylation (e.g., using Ag(I)/persulfate) is well-established, it is often incompatible with sensitive functional groups.
Redox-Active Esters (RAEs) , specifically N-hydroxyphthalimide (NHPI) esters, offer a robust alternative.[1] They function via reductive decarboxylation , a process triggered by Single Electron Transfer (SET).[1][2][3][4]
This guide focuses on Phenoxyacetate NHPI Esters . These substrates are of high value in medicinal chemistry for installing phenoxymethyl linkers (
Mechanistic Advantage
Phenoxyacetate NHPI esters generate
-
Nucleophilicity: The adjacent oxygen atom renders this radical highly nucleophilic due to lone-pair donation into the semi-occupied p-orbital (somophilic effect).
-
Reactivity Profile: These radicals exhibit exceptional reaction rates with electron-deficient Michael acceptors (acrylates, vinyl sulfones) in Giese-type additions, minimizing side reactions such as dimerization or hydrodecarboxylation.
Mechanistic Pathway[5][6][7]
Understanding the catalytic cycle is critical for troubleshooting. The transformation relies on a reductive quenching pathway (when using Hantzsch ester) or a reductive generation pathway (using a transition metal catalyst).
The Photoredox Giese Cycle
-
Excitation: The photocatalyst (PC), typically
, absorbs blue light (450 nm) to reach the excited state . -
Reductive Quenching: The excited
is reduced by a stoichiometric reductant (e.g., Hantzsch Ester or DIPEA) to form the strongly reducing species . -
Substrate Activation (SET): The
transfers an electron to the Phenoxyacetate NHPI ester. -
Fragmentation: The resulting radical anion undergoes N-O bond homolysis, releasing the phthalimidyl anion and
.[4] -
Radical Trapping: The generated
-oxy radical adds to the Michael acceptor. -
Termination: The adduct radical abstracts a hydrogen atom (HAT) from the Hantzsch ester radical cation or another H-source to form the final alkylated product.
Visualization of the Catalytic Cycle
Figure 1: Mechanistic cycle for the photoredox decarboxylative Giese alkylation of phenoxyacetate NHPI esters using a reductive quenching pathway.
Experimental Protocols
Protocol A: Synthesis of Phenoxyacetate NHPI Ester
Pre-requisite for photoredox coupling. NHPI esters are generally stable solids but should be stored away from light and moisture.
Reagents:
-
Phenoxyacetic acid (10.0 mmol)
-
N-Hydroxyphthalimide (NHPI) (10.0 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (11.0 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 1 mol%)
-
Dichloromethane (DCM) (anhydrous, 30 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenoxyacetic acid (1.52 g) and NHPI (1.63 g) in DCM (30 mL).
-
Activation: Add DMAP (12 mg).
-
Coupling: Cool the solution to 0°C (ice bath). Dropwise add DIC (1.7 mL) over 5 minutes.
-
Reaction: Remove the ice bath and stir at room temperature (23°C) for 3–12 hours. The reaction will become cloudy as diisopropylurea (DIU) precipitates.
-
Workup:
-
Filter the suspension through a sintered glass funnel to remove the urea byproduct.
-
Wash the filtrate with 1N HCl (2 x 20 mL) to remove DMAP and unreacted DIC.
-
Wash with saturated
(2 x 20 mL) to remove unreacted acid. -
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexanes or perform flash chromatography (EtOAc/Hexanes) if necessary.
-
Target Yield: >85%[5]
-
Appearance: White to off-white crystalline solid.
-
Protocol B: Photoredox Decarboxylative Giese Addition
Standard condition for coupling the phenoxyacetate radical with electron-deficient alkenes.
Reagents:
-
Phenoxyacetate NHPI Ester (0.50 mmol, 1.0 equiv)
-
Methyl Acrylate (1.50 mmol, 3.0 equiv) [Trap]
- (0.01 mmol, 2 mol%) [Photocatalyst]
-
Hantzsch Ester (HEH) (0.75 mmol, 1.5 equiv) [Reductant/H-Source]
-
Diisopropylethylamine (DIPEA) (1.0 equiv) [Optional base, stabilizes pH]
-
Dichloromethane (DCM) or DMF (5.0 mL, 0.1 M)
Equipment:
-
Blue LED strip (approx. 450 nm, 10-24W)
-
Standard borosilicate glass vial (clear) with septum cap.
Procedure:
-
Assembly: To a dry 20 mL vial equipped with a stir bar, add the NHPI Ester (148 mg),
(8.6 mg), and Hantzsch Ester (190 mg). -
Solvent & Trap: Evacuate and backfill with Nitrogen (x3). Add degassed DCM (5 mL) via syringe, followed by Methyl Acrylate (135 µL) and DIPEA (87 µL).
-
Irradiation: Seal the vial with Parafilm. Place the vial approximately 2-3 cm away from the Blue LED source. Use a fan to cool the reaction (maintain Temp < 35°C).
-
Monitoring: Stir vigorously under irradiation for 12–24 hours. Monitor by TLC (disappearance of NHPI ester).
-
Workup:
-
Dilute with
(20 mL). -
Wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry organic layer over
.
-
-
Isolation: Concentrate and purify via silica gel chromatography (typically 10-30% EtOAc in Hexanes).
Data Summary & Optimization Table
The following table summarizes the impact of reaction parameters on the yield of the alkylated product (
| Parameter | Variation | Yield (%) | Observation |
| Standard | Ru(bpy)3 / HEH / DCM / Blue LED | 88% | Clean conversion. |
| Light Source | Green LED (525 nm) | <5% | Ru catalyst does not absorb efficiently. |
| Reductant | DIPEA (no HEH) | 35% | Low conversion; HEH is crucial for HAT. |
| Solvent | DMF instead of DCM | 82% | Comparable, but DCM is easier to remove. |
| Atmosphere | Air (no degassing) | 12% | Oxygen quenches the excited state |
| Substrate | Phenyl Vinyl Sulfone (Trap) | 91% | Excellent reactivity with sulfones. |
Troubleshooting & Critical Control Points
Oxygen Sensitivity
Issue: Reaction stalls or turns brown/black rapidly.
Cause: Oxygen is a potent quencher of
Hydrolysis of NHPI Ester
Issue: Recovery of Phenoxyacetic acid instead of product. Cause: Moisture in the solvent or presence of strong nucleophiles before irradiation. Solution: Use anhydrous solvents. Store NHPI esters in a desiccator.
Light Intensity & Heat
Issue: Low yield with byproduct formation.[6] Cause: Thermal decomposition of the Hantzsch ester or RAE if the LEDs heat the vial >40°C. Solution: A cooling fan is mandatory during irradiation. Maintain reaction temperature between 20–30°C.
References
-
Okada, K., et al. (1991).[2] "Intermolecular radical addition of N-hydroxyphthalimide esters to electron-deficient olefins by visible light irradiation." Journal of the American Chemical Society.[7] Link
-
Schnermann, M. J., & Overman, L. E. (2011). "A Concise Synthesis of (−)-Aplyviolene Facilitated by a Strategic Tertiary Radical Conjugate Addition." Angewandte Chemie International Edition. Link
-
Cornella, J., et al. (Baran Lab) (2016). "Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters." Journal of the American Chemical Society.[7] Link
-
Pratsch, G., et al. (2019). "Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters." Beilstein Journal of Organic Chemistry. Link
-
Qin, T., et al. (2016). "A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents."[8] Science. Link
Sources
- 1. Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]
- 3. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Decarboxylative Giese Addition Using 1,3-Dioxoisoindolin-2-yl 2-Phenoxyacetate
Executive Summary & Strategic Utility
The generation of carbon-centered radicals from ubiquitous carboxylic acid feedstocks has fundamentally transformed late-stage functionalization in drug discovery. Specifically, the conversion of carboxylic acids into redox-active esters (RAEs)—such as N-hydroxyphthalimide (NHPI) esters—enables mild, photoredox-catalyzed decarboxylative cross-couplings.
This application note details the synthesis and deployment of 1,3-dioxoisoindolin-2-yl 2-phenoxyacetate (the NHPI ester of 2-phenoxyacetic acid) as a radical precursor. Under single-electron transfer (SET) conditions, this precursor reliably generates the phenoxymethyl radical (PhO–CH₂•) . Introducing phenoxymethyl motifs via Giese addition to electron-deficient alkenes (Michael acceptors) is a highly strategic transformation for drug development professionals, allowing for the rapid construction of rigidified ether linkages, bioisosteres, and lipophilicity-modulating domains without relying on toxic tin reagents or harsh oxidative conditions[1].
Mechanistic Rationale & Causality
To successfully execute this protocol, one must understand the thermodynamic and kinetic driving forces governing the catalytic cycle.
Photocatalytic decarboxylation relies on matching the reduction potential of the precursor with the excited-state or reduced-state potential of a photocatalyst[2]. NHPI esters are privileged precursors because their reduction potentials (
In the standard reductive quenching cycle (visualized below), the photocatalyst (e.g., Ru(bpy)₃²⁺) is excited by visible light. The excited state is reductively quenched by a sacrificial electron donor—typically Hantzsch Ester (HE) —generating a highly reducing Ru(I) species. This Ru(I) intermediate transfers an electron to the NHPI ester. The resulting radical anion undergoes rapid, irreversible mesolytic cleavage of the N–O bond. The extrusion of CO₂ gas acts as the thermodynamic sink, preventing back-electron transfer and liberating the nucleophilic phenoxymethyl radical. This primary radical rapidly adds to the
Reaction Pathway Visualization
Fig 1: Photoredox catalytic cycle for the decarboxylative Giese addition of NHPI esters.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of this compound (RAE)
Objective: Convert 2-phenoxyacetic acid into its redox-active NHPI ester.
-
Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyacetic acid (10.0 mmol, 1.52 g) and N-hydroxyphthalimide (NHPI, 10.0 mmol, 1.63 g).
-
Solvation : Suspend the reagents in anhydrous dichloromethane (DCM, 40 mL).
-
Catalysis & Coupling : Add 4-dimethylaminopyridine (DMAP, 1.0 mmol, 122 mg) as an acyl transfer catalyst. Cool the mixture to 0 °C in an ice bath. Dropwise, add N,N'-Diisopropylcarbodiimide (DIC, 11.0 mmol, 1.70 mL).
-
Causality Check: DIC is strictly preferred over DCC here. DIC forms diisopropylurea (DIU), which is highly soluble in DCM, preventing the need for tedious and lossy filtration steps associated with the insoluble dicyclohexylurea formed by DCC.
-
-
Reaction Progression : Remove the ice bath and stir at room temperature for 4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active spot of the acid is fully consumed and replaced by a highly UV-active, lower
spot corresponding to the NHPI ester.
-
-
Workup : Dilute with DCM (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 30 mL) to remove unreacted acid and NHPI, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Recrystallize from hot ethanol to yield the product as a white crystalline solid. Store in a desiccator protected from light.
Protocol B: Photoredox Decarboxylative Giese Addition
Objective: Generate the phenoxymethyl radical and trap it with benzyl acrylate.
-
Reagent Assembly : To an oven-dried 10 mL Schlenk tube equipped with a stir bar, add:
-
This compound (0.5 mmol, 148.6 mg)
-
Benzyl acrylate (Michael acceptor, 1.0 mmol, 162.2 mg)
-
Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 0.75 mmol, 190 mg)
-
Ru(bpy)₃(PF₆)₂ (0.005 mmol, 4.3 mg, 1 mol%)
-
-
Solvation & Degassing (Critical Step) : Add anhydrous DCM (5.0 mL). Seal the tube and subject the mixture to three rigorous freeze-pump-thaw cycles.
-
Causality Check: Degassing is not a formality. Molecular oxygen (
O₂) is a triplet diradical that will rapidly quench the excited state of the ruthenium catalyst and intercept the phenoxymethyl radical at diffusion-controlled rates ( M⁻¹ s⁻¹), leading to complex peroxide mixtures and reaction failure.
-
-
Irradiation : Backfill with Argon. Place the Schlenk tube in a photoreactor equipped with 450 nm Blue LEDs (matching the MLCT absorption band of the Ru catalyst). Stir vigorously at room temperature for 16 hours.
-
Validation: Upon irradiation, the solution will exhibit gentle effervescence (CO₂ evolution). Over time, the deep orange-red color of the Ru complex will persist, but the overall mixture may become slightly cloudy as the oxidized Hantzsch ester (pyridinium salt) precipitates.
-
-
Isolation : Concentrate the crude mixture under reduced pressure. Purify directly via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the alkylated product (benzyl 4-phenoxybutanoate).
Quantitative Data & Optimization Parameters
To establish the robustness of this self-validating system, control experiments were conducted. The data below illustrates the causality of each reaction component.
Table 1: Optimization and Control Parameters for the Giese Addition
| Entry | Deviation from Standard Protocol (Protocol B) | Conversion (%) | Isolated Yield (%) | Mechanistic Consequence / Causality |
| 1 | None (Standard Conditions) | >99 | 88 | Optimal SET, radical generation, and HAT. |
| 2 | Omission of Ru(bpy)₃(PF₆)₂ | <5 | N/A | Lack of photocatalyst prevents SET to the RAE. |
| 3 | Omission of Light (Dark) | 0 | 0 | No excitation of the photocatalyst ( |
| 4 | Omission of Hantzsch Ester | <10 | Trace | No reductive quenching; no HAT donor to terminate the adduct radical. |
| 5 | Air atmosphere (No degassing) | 15 | <5 | O₂ quenches |
| 6 | 1.0 equiv Benzyl Acrylate (instead of 2.0) | >99 | 52 | Background HAT outcompetes Giese addition, yielding phenoxymethane. |
Troubleshooting & Causality Guide
-
Issue: High recovery of the RAE precursor with no product formation.
-
Diagnostic: The photocatalytic cycle is stalled.
-
Causality: This is almost always due to incomplete degassing. Oxygen is quenching the excited state catalyst. Ensure your vacuum line achieves at least
mbar during the freeze-pump-thaw cycles.
-
-
Issue: Formation of phenoxymethane (Premature Reduction).
-
Diagnostic: The phenoxymethyl radical is abstracting a hydrogen atom before it can add to the Michael acceptor.
-
Causality: The kinetics of the Giese addition depend on the concentration of the alkene. If the alkene concentration is too low, the highly active Hantzsch ester radical cation will prematurely donate a hydrogen atom to the primary radical. Solution: Increase the equivalents of the Michael acceptor (Table 1, Entry 6 vs Entry 1).
-
-
Issue: Degradation of the NHPI ester prior to reaction.
-
Diagnostic: TLC shows free 2-phenoxyacetic acid and NHPI in the starting material flask.
-
Causality: NHPI esters are susceptible to hydrolysis by ambient moisture over time. Ensure the precursor is stored in a desiccator and handle it using standard Schlenk techniques.
-
References
-
Decarboxylative photocatalytic transformations. Chemical Society Reviews (2025). [Link][2]
-
Beyond HAT: harnessing TBADT for photocatalyzed Giese-type C(sp3)–C(sp3) bond formation through reductive decarboxylation. Organic Chemistry Frontiers (2025).[Link][3]
-
Metal- and Light-Free Decarboxylative Giese Addition Reaction Facilitated by Hantzsch Ester. Organic Letters (2025).[Link][4]
-
Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms. NIH Public Access / J. Am. Chem. Soc. (2017).[Link][1]
Sources
- 1. Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
- 3. Beyond HAT: harnessing TBADT for photocatalyzed Giese-type C(sp 3 )–C(sp 3 ) bond formation through reductive decarboxylation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00399G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Preparation of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate for Flow Chemistry
Abstract & Strategic Overview
This Application Note details the scalable synthesis of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate (a Redox-Active Ester, or RAE) specifically designed to serve as a high-purity feedstock for continuous flow photochemistry.
RAEs derived from N-hydroxyphthalimide (NHPI) are critical radical precursors in modern drug discovery, enabling decarboxylative cross-couplings (e.g., Minisci, Giese, and Ni-catalyzed arylations). While robust, their application in flow chemistry is frequently bottlenecked by poor solubility of byproducts (specifically ureas from carbodiimide couplings) which cause catastrophic clogging in microreactors.
This guide prioritizes the "Acid Chloride Route" over standard carbodiimide coupling. This strategic choice eliminates urea formation, ensures high atom economy, and produces a feedstock capable of stable, long-term pumping without precipitation.
Chemical Strategy & Mechanism[1][2]
Route Selection: The "Flow-Safe" Approach
To prepare this compound for flow, we must avoid the standard Steglich esterification (DCC/DMAP), which generates dicyclohexylurea (DCU)—a notorious insoluble solid that fouls check valves and reactor channels.
Selected Route: Activation via Oxalyl Chloride followed by nucleophilic substitution with NHPI.
-
Advantage 1: Byproducts are gases (CO, CO₂) and soluble salts (Et₃N·HCl), which are easily removed.
-
Advantage 2: Scalable to >100g without chromatography.
-
Advantage 3: The resulting ester is free of urea traces that could nucleate precipitation in flow lines.
Reaction Scheme Visualization
The following diagram illustrates the selected pathway and the critical "Flow-Safe" decision node.
Figure 1: The Acid Chloride activation route eliminates insoluble urea byproducts, generating easily removable gases and salts.
Experimental Protocol: Scalable Batch Preparation
Objective: Synthesis of 50.0 g of this compound. Safety Warning: Oxalyl chloride is toxic and corrosive. Perform all operations in a fume hood. NHPI esters are thermally active; avoid temperatures >100°C during drying.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| Phenoxyacetic Acid | 152.15 | 1.0 | 25.4 g | Substrate |
| Oxalyl Chloride | 126.93 | 1.2 | 17.1 mL | Activator |
| N-Hydroxyphthalimide (NHPI) | 163.13 | 1.05 | 28.6 g | Coupling Partner |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 27.9 mL | Base (Scavenger) |
| DMF | 73.09 | cat. | 0.5 mL | Catalyst |
| Dichloromethane (DCM) | - | Solvent | 500 mL | Solvent |
Step-by-Step Procedure
Step A: Acid Chloride Formation
-
Setup: Equip a 1 L 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Vent the outlet to a caustic scrubber (NaOH solution) to neutralize HCl/CO gases.
-
Charge: Add Phenoxyacetic acid (25.4 g) and anhydrous DCM (300 mL) . Add catalytic DMF (0.5 mL) .
-
Activation: Cool the suspension to 0°C (ice bath). Dropwise add Oxalyl Chloride (17.1 mL) over 30 minutes.
-
Observation: Vigorous gas evolution will occur.
-
-
Completion: Remove ice bath and stir at Room Temperature (RT) for 2 hours until gas evolution ceases and the solution becomes clear (indicating acid chloride formation).
-
Concentration (Optional but Recommended): Briefly concentrate under reduced pressure to remove excess oxalyl chloride, then redissolve in fresh DCM (200 mL). Note: This ensures no side reaction with NHPI.
Step B: Coupling with NHPI
-
Preparation: In a separate flask, suspend NHPI (28.6 g) in DCM (200 mL) and Et₃N (27.9 mL) . Stir until mostly dissolved (yellowish solution).
-
Addition: Cool the NHPI/Base solution to 0°C. Slowly add the Acid Chloride solution (from Step A) via addition funnel over 45 minutes. Maintain internal temperature <10°C.
-
Reaction: Warm to RT and stir for 4 hours.
-
Reaction Check: TLC (50% EtOAc/Hexane) should show consumption of acid chloride and formation of the UV-active ester (Rf ~0.5).
-
Step C: Workup & Purification (Critical for Flow)
-
Quench: Add water (300 mL) to dissolve Et₃N·HCl salts.
-
Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Washing: Wash organic layer with:
-
1x 200 mL 1M HCl (removes unreacted Et₃N).
-
1x 200 mL Sat. NaHCO₃ (removes unreacted acid/NHPI).
-
1x 200 mL Brine.
-
-
Drying: Dry over MgSO₄, filter, and concentrate in vacuo to ~100 mL volume.
-
Precipitation: Slowly add Hexanes (400 mL) with vigorous stirring to precipitate the product.
-
Filtration: Filter the white solid, wash with cold hexanes, and dry in a vacuum oven at 40°C for 12 hours.
Expected Yield: ~42–45 g (85–90%). Appearance: White to off-white crystalline solid.
Flow Chemistry Application: Feedstock Preparation[4]
Once isolated, the solid must be reconstituted into a "Flow-Ready" solution. This section ensures the material does not clog the reactor.
Solubility Data (at 25°C)
| Solvent | Solubility (M) | Suitability for Flow | Notes |
| DMA / DMSO | > 0.5 M | Excellent | Preferred for photoreactions. |
| Acetonitrile | ~ 0.2 M | Good | Standard solvent; check limits. |
| DCM | > 0.5 M | Good | Good solubility, but volatile (bubble risk). |
| Toluene | < 0.05 M | Poor | Avoid. |
Preparation of 0.1 M Stock Solution (Example)
-
Dissolution: Dissolve 2.97 g of the synthesized ester in 100 mL of DMA (Dimethylacetamide).
-
Degassing: Sparge with Nitrogen for 15 minutes (essential for radical chemistry to remove O₂).
-
Filtration (Mandatory): Pass the solution through a 0.45 µm PTFE syringe filter or an in-line suction filter before entering the pump.
-
Why? Removes micro-crystallites that cause check-valve failure.
-
Downstream Flow Workflow
The following diagram illustrates how this synthesized precursor integrates into a standard decarboxylative flow setup.
Figure 2: Integration of the prepared RAE stock solution into a photoredox flow platform.
Quality Control & Safety (E-E-A-T)
Analytical Standards
-
1H NMR (400 MHz, CDCl3): δ 7.92–7.88 (m, 2H, Phth), 7.82–7.78 (m, 2H, Phth), 7.35–7.28 (m, 2H, Ph), 7.05–6.98 (m, 3H, Ph), 5.05 (s, 2H, O-CH2-CO).
-
Purity: Must be >98% by HPLC (254 nm) to prevent side-reactions in flow.
Thermal Stability (DSC)
Before scaling to >100g or heating in flow, perform Differential Scanning Calorimetry (DSC).
-
Onset of Decomposition: Typically >130°C for NHPI esters [1].
-
Flow Safety: Operate the flow reactor at least 20°C below the DSC onset temperature. For photochemistry (RT to 40°C), this is well within safety margins.
Troubleshooting
-
Issue: Pump pressure rising.
-
Cause: Micro-precipitation of RAE or residual salts.
-
Fix: Re-filter stock solution through 0.2 µm filter. Switch solvent to DMA.
-
-
Issue: Low conversion in flow.
-
Cause: Oxygen inhibition (radical quencher).
-
Fix: Increase degassing time or use an in-line degasser.
-
References
-
Salgueiro, D. C., et al. (2022).[1] "Control of Redox-Active Ester Reactivity Enables a General Cross-Electrophile Approach to Access Arylated Strained Rings."[2] Angewandte Chemie International Edition. Available at: [Link]
-
Cornella, J., et al. (2016). "Redox-Active Esters in Fe-Catalyzed C–C Coupling." Journal of the American Chemical Society. Available at: [Link]
-
Schwarz, J., et al. (2018). "A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters." Molecules. Available at: [Link]
- Okada, K., et al. (1991). "N-Acyloxyphthalimides as novel radical precursors." Journal of the Chemical Society, Perkin Transactions 1.
Sources
Application Note: Minisci Reaction Protocols Utilizing 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate
Introduction & Strategic Overview
The functionalization of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, given the prevalence of pyridine, quinoline, and isoquinoline motifs in FDA-approved therapeutics. The Minisci reaction —the addition of carbon-centered radicals to protonated heteroarenes—has evolved from a harsh, silver-catalyzed process to a mild, precision tool using Redox-Active Esters (RAEs) .
This guide focuses on 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate (also known as the N-hydroxyphthalimide (NHPI) ester of phenoxyacetic acid). This reagent serves as a bench-stable, pre-activated precursor for the phenoxymethyl radical , a privileged pharmacophore that introduces ether linkages and solubility-enhancing polarity into drug scaffolds.
Why This Reagent?
-
Stability: Unlike unstable acid chlorides or peroxides, this NHPI ester is a crystalline solid, stable at room temperature.
-
Thermodynamics: The N–O bond cleavage is driven by the formation of the stable phthalimide anion and the irreversible extrusion of CO₂, providing a strong driving force ($ \Delta G < 0 $) for radical generation.
-
Selectivity: It allows for the direct alkylation of electron-deficient heteroarenes (e.g., pyridines) at the most electron-deficient positions (C2/C4) without pre-functionalization (C-H activation).
Mechanistic Principles
Understanding the mechanism is critical for troubleshooting. The reaction operates via a Radical Decarboxylative Pathway .
-
Activation: The photocatalyst (PC) is excited by blue light ($ h\nu $).
-
Single Electron Transfer (SET): The excited PC (or a reductant like Hantzsch Ester) donates an electron to the RAE, forming a radical anion.
-
Fragmentation: The N–O bond cleaves, releasing the phthalimide anion and a carboxyl radical, which immediately decarboxylates to release CO₂ and the phenoxymethyl radical .
-
Addition: The nucleophilic alkyl radical attacks the protonated (electrophilic) heteroarene.
-
Aromatization: The resulting radical cation is oxidized and deprotonated to restore aromaticity.
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle for the decarboxylative Minisci reaction using NHPI esters.
Experimental Protocols
Protocol A: Photocatalytic Method (Ru/Ir Catalysis)
Best for: High-value substrates, late-stage functionalization, and difficult heteroarenes.
Materials
-
Reagent: this compound (1.0 equiv)
-
Substrate: Heteroarene (e.g., Isoquinoline, Pyridine) (1.0 - 2.0 equiv)[1]
-
Catalyst: $ \text{Ru(bpy)}_3(\text{PF}_6)_2 $ (1-2 mol%) or $ \text{Ir(ppy)}_3 $
-
Reductant: Hantzsch Ester (HE) (1.2 - 1.5 equiv)
-
Acid: Trifluoroacetic acid (TFA) (1.0 - 2.0 equiv)
-
Solvent: DCM or DMSO (0.1 M concentration)
Step-by-Step Procedure
-
Setup: In an 8 mL vial equipped with a magnetic stir bar, add the Heteroarene (0.2 mmol, 1.0 equiv), RAE Reagent (0.3 mmol, 1.5 equiv), Photocatalyst (2 mol%), and Hantzsch Ester (0.3 mmol, 1.5 equiv).
-
Solvation: Add DCM (2.0 mL). If the heteroarene is insoluble, use a 1:1 DCM:DMSO mixture.
-
Acidification: Add TFA (0.2 mmol, 1.0 equiv). Note: The acid is crucial to protonate the heteroarene, lowering its LUMO and activating it toward radical attack.
-
Degassing: Sparge the solution with Nitrogen or Argon for 5–10 minutes. Oxygen quenches the excited state of the photocatalyst and traps alkyl radicals.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450-465 nm) . A cooling fan is recommended to maintain ambient temperature (25°C). Stir vigorously.
-
Monitoring: Monitor via TLC or LC-MS. Reaction typically completes in 4–12 hours.
-
Workup: Dilute with DCM, wash with saturated $ \text{NaHCO}_3 $ (to neutralize acid and remove phthalimide byproduct), dry over $ \text{Na}_2\text{SO}_4 $, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Metal-Free EDA Complex Method
Best for: Cost-sensitive scale-up and avoiding heavy metal contamination.
This method relies on the formation of an Electron-Donor-Acceptor (EDA) complex between the electron-rich Hantzsch Ester and the electron-deficient NHPI ester.[2]
Materials
-
Reagent: this compound (1.5 equiv)
-
Substrate: Heteroarene (1.0 equiv)
-
Reductant: Hantzsch Ester (1.5 equiv)
-
Acid: TFA (1.0 equiv)
-
Solvent: $ \text{CH}_3\text{CN} $ or DCM
Step-by-Step Procedure
-
Assembly: Combine Heteroarene (0.2 mmol), RAE Reagent (0.3 mmol), and Hantzsch Ester (0.3 mmol) in a reaction tube.
-
Solvent & Acid: Add solvent (2 mL) followed by TFA (0.2 mmol).
-
Degassing: Sparge with inert gas for 5 minutes.
-
Reaction: Irradiate with Blue LEDs. Note: The EDA complex absorbs light in the visible region, initiating the SET without a metal catalyst.
-
Workup: Follow the standard basic workup described in Protocol A.
Data Summary & Optimization Guide
Comparative Reagent Stoichiometry Table
| Component | Standard Equiv. | Role | Optimization Note |
| Heteroarene | 1.0 | Substrate | Use excess (2.0 equiv) if RAE is precious. |
| RAE (Phenoxyacetate) | 1.5 - 2.0 | Radical Source | Excess accounts for non-productive decarboxylation. |
| TFA | 1.0 - 2.0 | Activator | Essential. Without acid, yields drop >80%. |
| Hantzsch Ester | 1.5 | Reductant | Can be replaced with DIPEA/Ascorbate in some Ru-cycles. |
| Photocatalyst | 0.01 - 0.02 | SET Agent | Ir-catalysts often perform better for higher reduction potentials. |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Conversion | Oxygen quenching | Degas longer; ensure septum is airtight. |
| Low Yield | Insufficient Acid | Increase TFA to 2.0 equiv to ensure full protonation. |
| Byproduct Formation | Radical Homocoupling | Dilute reaction to 0.05 M to favor cross-coupling over dimerization. |
| Precipitation | Solubility Limit | Switch solvent to DMSO or DMF; ensure RAE is fully dissolved. |
Safety & Handling
-
NHPI Esters: While generally stable, N-(acyloxy)phthalimides are potential skin sensitizers. Handle with gloves.[3]
-
Light Source: High-intensity Blue LEDs can damage the retina. Always use orange-tinted UV/Blue light blocking safety glasses or an enclosed reactor.
-
Exotherm: The decarboxylation releases gas ($ \text{CO}_2 $). Ensure the reaction vessel is not overfilled and allows for pressure release if sealed (though standard scale usually tolerates the pressure).
References
-
Original RAE Minisci Protocol: Prvulevic, B. Z., et al. "Decarboxylative Alkylation of Heteroarenes using N-Hydroxyphthalimide Esters." Angewandte Chemie International Edition, 2018.
-
Metal-Free EDA Methodology: Cheng, W. M., et al. "Metal-Free, Visible-Light-Promoted Decarboxylative Alkylation of Heteroarenes with N-(Acyloxy)phthalimides." Organic Letters, 2018.
-
Review on Minisci Reactions: Dunne, J. F., et al.[4] "The Minisci Reaction: Recent Advances and New Directions." Chemical Reviews, 2020.
-
Mechanistic Insights (Baran Group): Qin, T., et al. "A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents." Science, 2016. (Foundational RAE chemistry).
Sources
Borylation of redox-active esters: 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate scope
Application Note: Precision Borylation of Redox-Active Esters Substrate Focus: 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate Methodology: Copper-Catalyzed Decarboxylative Borylation
Abstract & Strategic Value
The conversion of carboxylic acids to boronic esters is a pivotal transformation in medicinal chemistry, allowing the direct transmutation of ubiquitous acid building blocks into versatile handles for Suzuki-Miyaura coupling.[1] This guide details the protocol for the decarboxylative borylation of this compound.
This specific substrate serves as a critical model for
Key Advantages of this Protocol:
-
Cost-Efficiency: Utilizes abundant Copper (Cu) catalysis rather than precious metals (Ir, Ru).
-
Mild Conditions: Operates at ambient temperature or mild heat, preserving sensitive ether linkages.
-
Scalability: Avoids pyrophoric reagents common in lithiation-borylation sequences.[2]
Mechanistic Principles
The reaction proceeds via a Single Electron Transfer (SET) mechanism.[2][3] The N-hydroxyphthalimide (NHPI) ester acts as a redox-active ester (RAE).[3][4] Upon reduction by the Cu-catalyst system, the N-O bond cleaves, followed by rapid decarboxylation. The resulting alkyl radical is then trapped by the diboron species.
Figure 1: Catalytic Cycle of Cu-Catalyzed Decarboxylative Borylation
Caption: The cycle initiates with the formation of an active Cu-Bpin species, which reduces the RAE. The resulting radical is captured to form the C-B bond.
Precursor Synthesis: Preparation of the RAE
Before borylation, the carboxylic acid must be activated as an NHPI ester. Target: this compound.
Reagents:
-
Phenoxyacetic acid (1.0 equiv)
-
N-Hydroxyphthalimide (NHPI) (1.0 equiv)[4]
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv)
-
DMAP (10 mol%)
-
Dichloromethane (DCM) (0.5 M)
Protocol:
-
Charge a round-bottom flask with Phenoxyacetic acid and NHPI in DCM.
-
Add DMAP.
-
Dropwise add DIC at 0 °C.
-
Warm to room temperature (RT) and stir for 4–12 hours.
-
Workup: Filter off the urea byproduct. Wash the filtrate with 1N HCl, sat.
, and brine. -
Purification: Recrystallize from Acetone/Hexanes or Ethanol. Note: RAEs are stable solids but should be stored away from light.
Core Protocol: Decarboxylative Borylation[1][2][3][5][6][7]
This protocol is adapted from the robust Cu-catalyzed methods developed by the Baran and Li groups.
Reaction Overview:
Materials Table:
| Reagent | Equiv.[1][3][4][5][6] | Role | Notes |
| RAE Substrate | 1.0 | Reactant | Dry, crystalline solid. |
| 1.5 - 2.0 | Boron Source | Bis(pinacolato)diboron.[5] | |
| 10 mol% | Catalyst | Copper(II) acetylacetonate. Inexpensive/stable. | |
| 1,10-Phenanthroline | 12 mol% | Ligand | Stabilizes Cu species. |
| LiOH | 1.0 - 1.5 | Activator | Anhydrous is preferred. |
| 1,4-Dioxane | 0.1 M | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology:
-
Glovebox/Schlenk Setup:
-
This reaction is sensitive to oxygen (quenches radicals) but tolerant of trace moisture. A glovebox is preferred for reproducibility, but careful Schlenk technique works.
-
-
Reaction Assembly:
-
In a 2-dram vial equipped with a stir bar, combine:
-
This compound (0.5 mmol, 149 mg).
- (0.75 mmol, 191 mg).
- (0.05 mmol, 13 mg).
-
1,10-Phenanthroline (0.06 mmol, 11 mg).
-
LiOH (anhydrous) (0.5 mmol, 12 mg).
-
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane (5.0 mL).
-
-
Execution:
-
Seal the vial.
-
Stir vigorously at Room Temperature for 5 minutes to ensure homogeneity, then heat to 40–50 °C for 12–16 hours.
-
Visual Check: The reaction typically transitions from a greenish suspension to a dark brown/black mixture as the Cu(I)/Cu(0) species form.
-
-
Workup:
-
Purification:
-
Flash Column Chromatography (Hexanes:EtOAc).
-
Note: Boronic esters can streak on silica. Ensure the silica is deactivated or use a gradient starting from 100% Hexanes.
-
Scope Analysis & Troubleshooting
Substrate Specifics (Phenoxyacetate):
The radical generated (
-
Risk:
-scission is possible but less likely with phenoxy than with acetoxy groups. -
Success Indicator: The formation of the C-B bond at the methylene position without loss of the phenol group.
Troubleshooting Guide:
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning or | Ensure rigorous degassing. Increase catalyst loading to 20 mol%. |
| Protodeboronation | Product instability on silica. | Use neutral alumina for purification or add 1% |
| Phenol Byproduct | Lower reaction temperature to RT. Switch solvent to THF. | |
| Low Mass Balance | Volatility of product. | The product ( |
References
-
Cu-Catalyzed Decarboxylative Borylation (Seminal Work): Wang, J., et al. (2018).[3][9] Cu-Catalyzed Decarboxylative Borylation. ACS Catalysis, 8(10), 9537-9542.[9] [Link]
-
Ag-Free Decarboxylative Borylation (Foundational Mechanism): Li, C., et al. (2016). Silver-Free Decarboxylative Borylation of Aliphatic Acids. Science. [Link]
-
General RAE Synthesis & Handling: Cornella, J., et al. (2016). Practical Ni-Catalyzed Decarboxylative Cross-Coupling of Aryl Boronic Acids. J. Am. Chem. Soc. [Link]
Sources
- 1. Decarboxylative borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2018175173A1 - Cu-and ni-catalyzed decarboxylative borylation reactions - Google Patents [patents.google.com]
- 5. Cu-Catalyzed Decarboxylative Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Troubleshooting & Optimization
Troubleshooting low conversion in decarboxylative coupling of phenoxyacetate esters
Technical Support Center: Troubleshooting Low Conversion in Decarboxylative Coupling of Phenoxyacetate Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and optimize the decarboxylative cross-coupling of phenoxyacetate redox-active esters (RAEs).
Phenoxyacetate esters are highly valuable precursors for generating
Diagnostic Decision Tree
Before adjusting parameters blindly, you must determine how the reaction is failing. The logic flow below isolates the root cause based on the mass balance of your crude reaction mixture.
Caption: Diagnostic workflow for troubleshooting low conversion in decarboxylative couplings.
Frequently Asked Questions & Troubleshooting
Q1: I am recovering unreacted phenoxyacetate N-hydroxyphthalimide (NHP) ester, and no product is formed. What is failing? A: The initiation of the radical cascade is stalled. If you are using a metallaphotoredox system, the single-electron transfer (SET) event is failing. First, verify that your light source matches the absorption maximum of your photocatalyst (e.g., 390 nm for FeCl3-based systems[1]). Second, ensure your reaction is not too concentrated; high optical density prevents light penetration. If you are using a light-free reductive Ni-catalyzed system, the terminal reductant is likely passivated. Zinc dust easily forms a zinc oxide layer that halts electron transfer. Action: Wash your Zn dust sequentially with 1M HCl, water, and ethanol, then dry it thoroughly under high vacuum before use. If using an amine reductant like DIPEA, ensure sufficient equivalents are present to form the necessary electron donor–acceptor (EDA) complex[2].
Q2: The RAE is fully consumed, but my mass balance is mostly unreacted phenoxyacetic acid. Why?
A: You are experiencing unproductive N-O bond heterolysis. Instead of undergoing SET to form the desired
Q3: I see high conversion of the RAE, but the major product is phenoxyethane (protodecarboxylation) rather than the cross-coupled product. How do I fix this? A: Protodecarboxylation occurs when the generated carbon-centered radical abstracts a hydrogen atom from the solvent or amine base before it can be intercepted by the Ni(II)-aryl intermediate. This indicates a severe kinetic mismatch: your photoredox cycle (radical generation) is outpacing your cross-coupling cycle (Ni oxidative addition to the aryl halide). Action: You must accelerate the Ni cycle. Switch from standard bipyridines to sterically tuned ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or pyridine carboxamidines, which facilitate faster radical capture and subsequent reductive elimination[1].
Q4: Does in situ generation of the redox-active ester work as well as using pre-isolated esters? A: While in situ generation (e.g., using DIC and HOAt/NHPI) is operationally simpler, it often leads to lower yields (typically a 10–20% drop) compared to pre-isolated esters. Unreacted coupling reagents and urea byproducts can interfere with the transition metal catalyst or absorb light in photoredox setups[3]. For problematic or sterically hindered phenoxyacetates, always pre-synthesize and purify the NHP ester to establish a clean baseline.
Quantitative Optimization Data
The table below summarizes the causal impact of varying reaction parameters on the decarboxylative coupling of a model phenoxyacetate NHP ester with an aryl iodide, demonstrating how kinetic tuning affects the mass balance.
| Parameter Changed | Observation / Yield | Mechanistic Rationale |
| Standard Conditions (Isolated NHP ester, Ni/dtbbpy, 390 nm light) | 85% Yield | Optimal kinetic matching between radical generation and Ni-mediated cross-coupling[1]. |
| In situ RAE generation (DIC/NHPI added directly) | 65% Yield | Urea byproducts and unreacted DIC weakly coordinate to Ni, slowing oxidative addition[3]. |
| Solvent switch (THF | 40% Yield (High acid recovery) | Increased solvent polarity favors unproductive N-O bond heterolysis over SET. |
| Ligand switch (dtbbpy | <10% Yield (High protodecarboxylation) | Bare Ni fails to rapidly capture the |
| Omission of Light | 0% Yield | No photoexcitation occurs; the SET required to fragment the NHP ester cannot initiate[2]. |
Standardized Experimental Protocol
To ensure reproducibility, follow this self-validating protocol for the Fe/Ni metallaphotoredox decarboxylative coupling of a pre-isolated phenoxyacetate NHP ester.
Step 1: Reaction Setup (Glovebox or Schlenk Technique)
-
To an oven-dried 8 mL vial equipped with a stir bar, add the phenoxyacetate NHP ester (0.50 mmol, 1.0 equiv), the aryl iodide (0.75 mmol, 1.5 equiv), NiCl
6H O (10 mol%), dtbbpy ligand (10 mol%), and FeCl (10 mol%). -
Transfer the vial into a nitrogen-filled glovebox. Self-Validation Check: Ensure all solid reagents are freely flowing and dry. Clumping indicates moisture, which promotes heterolysis.
Step 2: Solvent and Reductant Addition
-
Add anhydrous, degassed THF (5.0 mL, 0.1 M) to the vial.
-
Add
-diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv) via a microsyringe. -
Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.
Step 3: Irradiation and Reaction
-
Place the vial in a photoreactor equipped with 390 nm LEDs. Ensure the vial is positioned approximately 2 cm from the light source.
-
Stir vigorously (800 rpm) at room temperature for 18 hours. A fan must be used to maintain the temperature at ~25 °C, as excessive heat can degrade the catalyst.
Step 4: Workup and Isolation
-
Quench the reaction by opening the vial to air and diluting with ethyl acetate (10 mL).
-
Filter the crude mixture through a short pad of silica gel to remove the metal salts, washing with additional ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the
-aryl ether product.
References
-
Wang, J., Qin, T., Chen, T.-G., Wimmer, L., Edwards, J. T., Cornella, J., Vokits, B., Shaw, S. A., & Baran, P. S. (2016). "Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids." Angewandte Chemie International Edition, 55(33), 9676-9679.[Link]
-
Nsouli, R., Nayak, S., Balakrishnan, V., Lin, J.-Y., Chi, B. K., Ford, H. G., Tran, A. V., Guzei, I. A., Bacsa, J., Armada, N. R., Zenov, F., Weix, D. J., & Ackerman-Biegasiewicz, L. K. G. (2024). "Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis." Journal of the American Chemical Society, 146(43), 29551-29559.[Link]
-
Li, N., Peng, Z.-N., Xiong, R., Wang, A.-C., & Dong, Z.-B. (2024). "Visible-light induced decarboxylative coupling of phenoxyacetic acid with disulfides: synthesis of α-arylthioanisole derivatives." Chemical Communications, 60, 1039-1042.[Link]
Sources
- 1. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visible-light induced decarboxylative coupling of phenoxyacetic acid with disulfides: synthesis of α-arylthioanisole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
Minimizing protodecarboxylation side reactions with 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate
The following technical support guide addresses the minimization of protodecarboxylation side reactions in the application of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate (a Redox-Active Ester, or RAE).
Subject: Minimizing Protodecarboxylation in Decarboxylative Cross-Couplings
Compound ID: Ph-O-CH₂-CO₂-NPhth
Reactive Intermediate: Phenoxymethyl radical (
Core Issue Analysis: Why Protodecarboxylation Happens
In nickel-catalyzed or photoredox decarboxylative couplings, your goal is to generate the phenoxymethyl radical (
The Problem: The generated radical is a high-energy intermediate. If the catalytic cycle (capture by Nickel) is slower than the rate of hydrogen atom transfer (HAT) from the solvent or reagents, the radical will abstract a hydrogen atom.
-
Desired Reaction:
-
Side Reaction (Protodecarboxylation):
(Anisole derivative)
This side reaction is often driven by solvent choice , low catalyst activity , or trace impurities acting as H-donors.
Mechanistic Pathway & Critical Control Points
The following diagram illustrates the kinetic competition between the desired cross-coupling and the undesired protodecarboxylation.
Figure 1: Kinetic competition between Nickel capture (Path A) and H-abstraction (Path B).
Troubleshooting Guide (Q&A)
Issue 1: High Yield of Reduced Product (Anisole)
Q: I am observing >20% formation of the reduced product (anisole) and low cross-coupling yields. Is my reagent decomposing?
A: It is likely not reagent decomposition but solvent-mediated H-abstraction . The phenoxymethyl radical is stabilized by the adjacent oxygen, making it nucleophilic but still prone to abstracting H-atoms from solvents with weak C-H bonds.
Corrective Actions:
-
Eliminate H-Donors: Avoid solvents like THF, Dioxane, or DMF if possible, as they have abstractable
-protons.-
Recommendation: Switch to Acetonitrile (MeCN) or Benzene/Trifluorotoluene . These solvents have strong C-H bonds that are difficult to abstract.
-
-
Check Water Content: While water is sometimes added to solubilize inorganic bases, it can act as a proton source if the mechanism involves a radical anion intermediate rather than a pure radical.
-
Recommendation: Use anhydrous solvents and oven-dried glassware. Add 3Å molecular sieves to the reaction vessel.
-
-
Increase Catalyst Loading: The competition is kinetic. If you increase the concentration of the Ni catalyst, you increase the rate of Path A (Capture) relative to Path B (Side reaction).
-
Try: Increase Ni loading from 5 mol% to 10-15 mol%.
-
Issue 2: Reaction Stalls / Low Conversion
Q: The RAE is not being consumed, or consumption stops after 1 hour. Protodecarboxylation is low, but so is the product yield.
A: This indicates catalyst deactivation or inefficient SET reduction .
Corrective Actions:
-
Ligand Sensitivity: The phenoxy group can potentially coordinate to the Nickel center, inhibiting it.
-
Recommendation: Use a rigid, bulky bidentate ligand like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) or BiOx to prevent substrate inhibition.
-
-
Reductant Surface (if using Zn/Mn): If using Zinc dust, the surface may be oxidized.
-
Tip: Activate Zn dust with dilute HCl, wash with water/acetone/ether, and dry under vacuum before use. Alternatively, add TMSCl (chlorotrimethylsilane) as an activator in situ.
-
-
Light Intensity (if Photoredox): Ensure your light source (Blue LED, ~450nm) is sufficiently intense and the vial is not shadowed. The decarboxylation step is driven by the excited state of the photocatalyst reducing the ester.
Issue 3: Reagent Solubility
Q: this compound is precipitating in MeCN. Can I use DMF?
A: DMF is a common H-atom donor, which increases protodecarboxylation risk.
-
Workaround: Use a solvent mixture. A 4:1 ratio of MeCN:DMF often maintains solubility while minimizing the concentration of H-donors. Alternatively, use DMSO , which is polar but has stronger C-H bonds than DMF (though separation is harder).
Optimized Experimental Protocol
Application: Ni-Catalyzed Decarboxylative Cross-Coupling (General Arylation)
| Parameter | Standard Condition | Optimized for Low Side-Reactions |
| Solvent | DMF or THF | MeCN (Acetonitrile) or PhCF₃ |
| Concentration | 0.1 M | 0.2 M (Higher conc. favors intermolecular coupling) |
| Catalyst | NiCl₂ · glyme (10 mol%) | NiBr₂ · diglyme (10-15 mol%) |
| Ligand | bipyridine | dtbbpy or Ph-BiOx (15-20 mol%) |
| Reductant | Zn dust (2 equiv) | Zn dust (2-3 equiv) + TMSCl (10 mol%) |
| Temperature | RT | RT to 40°C |
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon flow, charge an oven-dried vial with NiBr₂·diglyme (10 mol%) and dtbbpy (15 mol%). Dissolve in anhydrous MeCN (0.5 mL) and stir for 10 min to form the complex (usually green/purple).
-
Reagent Addition: Add This compound (1.0 equiv), the Aryl Iodide/Bromide (1.5 equiv), and activated Zn dust (2.0 equiv).
-
Solvent Top-up: Add remaining MeCN to reach 0.2 M concentration.
-
Activation: Add TMSCl (10 mol%) or MgCl₂ (0.5 equiv) to assist in the reduction of the phthalimide ester.
-
Reaction: Seal cap with septum. Stir vigorously (1000 rpm) to keep Zn suspended. If using photoredox, irradiate with Blue LEDs and use a fan to keep temp <40°C.
-
Monitoring: Check LCMS at 1h and 4h. Look for the mass of the product vs. the mass of anisole (M-CO2-NPhth+H).
References
-
Mechanistic Foundation of RAE Couplings
-
Cornella, J., et al. "Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters." Journal of the American Chemical Society 138.7 (2016): 2174-2177. Link
-
-
Minimizing Protodecarboxylation
-
Sandfort, F., et al. "A data-driven approach to mechanistic elucidation in nickel-catalyzed cross-coupling." Chem 6.6 (2020): 1379-1390. Link
-
-
Solvent Effects on Radical Stability
-
Wille, U. "Radical cascades initiated by intermolecular radical addition to alkynes and related species." Chemical Reviews 113.1 (2013): 813-853. Link
-
-
General Protocol for NHPI Esters
-
Huihui, K. M., et al. "Decarboxylative cross-coupling of redox-active esters with aryl halides." Nature Protocols (Adapted from JACS findings). Link
-
Handling moisture sensitivity of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate
Answering the user's request.## Technical Support Center: 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate
Welcome to the dedicated technical support guide for this compound. This resource is designed for our partners in research, science, and drug development. As a molecule possessing an activated N-acyloxyphthalimide ester linkage, its efficacy in experimental protocols is critically dependent on maintaining its structural integrity. The primary challenge in its application is its inherent sensitivity to moisture, which can lead to hydrolysis and compromise experimental outcomes.
This guide provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to empower you with the causal understanding and practical techniques necessary for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it moisture-sensitive?
This compound is an activated ester of phenoxyacetic acid. The "1,3-Dioxoisoindolin-2-yl" portion is an N-hydroxyphthalimide (NHP) group. This NHP moiety is an excellent leaving group, which makes the ester highly reactive and useful for acyl-transfer reactions, such as amide bond formation. However, this high reactivity is also the source of its primary vulnerability: hydrolysis.[1][2][3] The ester linkage is susceptible to attack by water, which cleaves the molecule into its constituent acid and alcohol.[4][5][6]
Q2: What are the primary degradation products resulting from moisture exposure?
Exposure to moisture leads to the hydrolysis of the ester bond. This reaction yields two products: Phenoxyacetic acid and N-hydroxyphthalimide . The presence of these species in your sample is a definitive indicator of degradation and can lead to significant artifacts in downstream applications.
Caption: Hydrolysis pathway of the title compound.
Q3: How should I properly store this compound to ensure its stability?
Proper storage is the most critical factor in preserving the compound's integrity. It must be protected from atmospheric moisture at all times.[7]
| Storage Condition | Recommendation | Rationale |
| Container | Original manufacturer's bottle (e.g., Sure/Seal™) or a tightly sealed vial with a PTFE-lined cap.[8] | Minimizes ingress of ambient moisture. |
| Atmosphere | Store inside a desiccator containing an active desiccant (e.g., Drierite, silica gel) or in an inert atmosphere glovebox.[9][10] | Provides a low-humidity environment, preventing hydrolysis during storage. |
| Temperature | Cool and dry location, as specified on the product datasheet. Avoid storing under sinks or in areas with high humidity fluctuations.[7][10] | Lower temperatures can slow degradation kinetics, but protection from moisture is the primary concern. |
| Handling | Always allow the container to equilibrate to room temperature before opening.[11] | Prevents condensation of atmospheric moisture onto the cold solid. |
Q4: What solvents are recommended for preparing solutions?
Only high-purity, anhydrous (dry) solvents should be used. The presence of residual water in the solvent is a common cause of degradation. Recommended solvents include:
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
Always use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during your experiments, linking them to potential causes related to moisture sensitivity and providing actionable solutions.
Problem 1: My reaction yield is low or zero, and my starting material is consumed.
-
Potential Cause: The primary culprit is likely the hydrolysis of your this compound stock before or during the reaction. The activated ester is intended to react with your nucleophile (e.g., an amine), but water is a competing nucleophile. If significant moisture is present, hydrolysis will outcompete your desired reaction, consuming the starting material without forming the desired product.
-
Investigative Steps:
-
Analyze your starting material stock by HPLC or NMR to check for the presence of phenoxyacetic acid and N-hydroxyphthalimide.
-
Review your experimental setup. Was all glassware oven-dried or flame-dried immediately before use?[8] Were anhydrous solvents and reagents used? Was the reaction performed under an inert atmosphere (e.g., Nitrogen or Argon)?[8]
-
-
Recommended Solution:
-
Prepare solutions fresh: Do not use stock solutions that have been stored for extended periods unless their integrity has been verified. It is best practice to prepare solutions immediately before use.[12]
-
Implement rigorous anhydrous techniques: Follow a strict protocol for handling moisture-sensitive reagents. This includes using oven-dried glassware, purging reaction vessels with inert gas, and transferring anhydrous solvents via syringe or cannula.[8]
-
Caption: Workflow for handling moisture-sensitive reagents.
Problem 2: I am observing inconsistent results between experimental runs.
-
Potential Cause: Variability often stems from inconsistent levels of hydrolysis. This can be due to differences in ambient humidity on different days, slight variations in the water content of solvent lots, or the age of the stock solution used for each experiment. The rate of ester hydrolysis is also highly dependent on pH, with stability decreasing significantly in both acidic and basic aqueous conditions.[6][13][14][15]
-
Investigative Steps:
-
Keep a detailed log of ambient conditions (if possible) and the specific lots/bottles of solvents and reagents used for each run.
-
Check the pH of any aqueous buffers or solutions used in your reaction or workup. Esters are generally most stable near neutral pH, but hydrolysis is accelerated by both acid and base catalysis.[4][5]
-
-
Recommended Solution:
-
Standardize procedures: Ensure every step, from glassware preparation to solvent handling, is performed identically for every experiment.
-
Control pH: If your reaction requires a buffer, ensure it is prepared consistently and does not introduce water. If possible, avoid aqueous conditions altogether. For workup procedures, perform them quickly and at low temperatures to minimize hydrolysis.
-
Use internal standards: For quantitative assays, incorporate a stable internal standard to normalize for variations in sample handling and instrument response.
-
Problem 3: My analytical data (HPLC, LC-MS) shows unexpected peaks.
-
Potential Cause: The appearance of new peaks that grow over time is a classic sign of compound degradation. For this compound, these peaks will correspond to its hydrolysis products: phenoxyacetic acid and N-hydroxyphthalimide.
-
Investigative Steps:
-
Obtain standards of the expected degradation products, if possible, to confirm the identity of the impurity peaks by retention time (HPLC) or mass (LC-MS).
-
Perform a time-course study. Inject a freshly prepared sample solution into your analytical system, then re-inject the same solution after several hours to see if the impurity peaks have increased in area, confirming ongoing hydrolysis in the analytical solvent.
-
-
Recommended Solution:
-
Develop a stability-indicating method: Use an HPLC method capable of resolving the parent compound from its key degradants. A reverse-phase C18 column is often suitable.
-
Analyze samples promptly: After preparing samples for analysis, inject them as soon as possible. If using an autosampler, ensure the vial tray is kept cool to slow down degradation.
-
| Compound | Hypothetical Retention Time (min) | Expected m/z [M+H]⁺ |
| This compound | 8.5 | 298.06 |
| N-hydroxyphthalimide | 3.2 | 164.03 |
| Phenoxyacetic acid | 5.1 | 153.05 |
| Table assumes a standard C18 column with a water/acetonitrile gradient. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Compound Purity and Stability by HPLC
This protocol provides a general method to assess the integrity of your compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.
-
Immediately dilute 100 µL of the stock into 900 µL of acetonitrile/water (50:50) to make a 100 µg/mL working solution.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
-
Analysis:
-
Inject the working solution immediately after preparation (T=0).
-
To assess stability in solution, allow the vial to sit at room temperature and re-inject after 2, 4, and 8 hours.
-
Calculate the purity by area percent. Monitor for the increase in peaks corresponding to the hydrolysis products.
-
References
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
-
X-Y-Q. (2025). Storage instructions for chemical reagents. Retrieved from [Link]
-
Osei-Twum, E., & Tuffour, I. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 127-152. Retrieved from [Link]
-
Thode, S., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 6(10), 2647-2658. Retrieved from [Link]
-
Roquette. (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs. Retrieved from [Link]
-
S. N. Talekar, et al. (1973). Hydrolytic behavior of N-acyl phthalimides. Journal of Pharmaceutical Sciences, 62(6), 968-70. Retrieved from [Link]
-
Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4501-7. Retrieved from [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
-
Hoagland, R. E. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Retrieved from [Link]
-
Aronoff, M. R., et al. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 7(5), 841–854. Retrieved from [Link]
-
Silvi, M., & Melchiorre, P. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 240-272. Retrieved from [Link]
-
Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1962). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Recueil des Travaux Chimiques des Pays-Bas, 81(8), 683-690. Retrieved from [Link]
-
Butini, M., et al. (2022). Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. Molecules, 27(9), 2955. Retrieved from [Link]
-
Allen, L. J., et al. (2014). N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Arenes and Heteroarenes. Journal of the American Chemical Society, 136(15), 5607–5610. Retrieved from [Link]
-
Reddit. (2022). Reactivity of pentafluorobenzyl ester and N-Hydroxyphthalimide ester, as compared to pentafluorophenyl ester and N-Hydroxysuccinimidyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods. Retrieved from [Link]
Sources
- 1. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Storage instructions for chemical reagents [en.hnybio.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. How To [chem.rochester.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ars.usda.gov [ars.usda.gov]
- 15. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Mass Spectrometry Profiling of Redox-Active Esters: A Comparative Guide to 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate
As the landscape of synthetic chemistry evolves, redox-active esters (RAEs) have transitioned from niche reagents to foundational pillars in photoredox catalysis and drug development. Among these, 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate (the N-hydroxyphthalimide or NHPI ester of phenoxyacetic acid) is highly prized for its ability to act as a robust radical precursor.
However, to truly harness its potential, researchers must understand its behavior in the gas phase. The mass spectrometry (MS) fragmentation pattern of this compound is not merely an analytical fingerprint; it is a direct proxy for its photochemical reactivity. This guide provides an in-depth, comparative analysis of the MS fragmentation of this compound, benchmarking it against traditional activated esters.
Mechanistic Causality in MS Fragmentation
Unlike standard activated esters (such as NHS or PFP esters) which are designed for ground-state acyl transfer, NHPI esters are engineered for controlled degradation. In electrospray ionization tandem mass spectrometry (ESI-MS/MS), the behavior of the NHPI ester directly mirrors its photoredox pathways.
When subjected to Collisional Induced Dissociation (CID), the highly labile N-O bond acts as the primary thermodynamic sink.
-
The Causality: The low reduction potential of NHPI esters (approx. -1.10 V vs Ag/Ag+) correlates with a significantly weakened N-O bond[1]. During CID, the internal energy deposited into the[M+H]+ precursor (m/z 298.07) preferentially ruptures this bond before any backbone cleavage occurs.
This cleavage bifurcates into two detectable pathways:
-
Charge Retention on Nitrogen: Yields the robust NHPI fragment (m/z 164.03).
-
Charge Retention on Carbonyl: Yields the phenoxyacetyl cation (m/z 135.04), which rapidly undergoes thermal/CID-driven decarboxylation (-44 Da) to form the stabilized phenoxymethyl cation (m/z 107.05). This gas-phase decarboxylation perfectly mimics the macroscopic radical generation observed in bulk synthetic applications[2].
Structural Visualization: Fragmentation Pathway
Figure 1: MS/MS (CID) fragmentation cascade of this compound.
Comparative Performance Analysis
To objectively evaluate the analytical and synthetic performance of this compound, we benchmark it against alternative activated esters of phenoxyacetic acid. The table below correlates their MS lability with their synthetic utility.
| Ester Derivative | Exact Mass [M+H]+ | Primary CID Fragment | NCE Threshold (50% Depletion) | Reduction Potential (vs Ag/Ag+) | Primary Synthetic Utility |
| NHPI Ester (1,3-Dioxoisoindolin-2-yl) | 298.07 | m/z 164.03 (NHPI) | 15 - 18 eV | ~ -1.10 V | Photoredox radical precursor[3] |
| NHS Ester (2,5-Dioxopyrrolidin-1-yl) | 250.07 | m/z 116.03 (NHS) | 28 - 32 eV | < -2.0 V | Amide bond formation |
| PFP Ester (Pentafluorophenyl) | 319.04 | m/z 135.04 (Acyl) | > 35 eV | N/A | Amine acylation in organic solvents |
Self-Validating Experimental Protocol: LC-MS/MS Breakdown Curve Analysis
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It maps the fragmentation cascade and determines the exact N-O bond lability threshold while controlling for instrumental variance.
Step 1: Sample Preparation
-
Action: Prepare 1 µg/mL solutions of the NHPI ester and the NHS ester (as an internal control) in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
-
Causality: Formic acid is selected to ensure robust protonation to the [M+H]+ state. Neutral or alkaline conditions are strictly avoided because NHPI esters are highly susceptible to premature nucleophilic attack and hydrolysis in aqueous environments.
Step 2: Direct Infusion & Precursor Isolation
-
Action: Infuse the sample at 5 µL/min into an ESI-QqQ or Q-TOF mass spectrometer. Isolate m/z 298.07 (NHPI ester) and m/z 250.07 (NHS ester) in Q1.
-
Causality: Direct infusion removes the variable of LC column retention time and solvent gradient shifts, allowing for a steady-state precursor population. This is critical for accurately measuring collision energy responses.
Step 3: Normalized Collision Energy (NCE) Ramping
-
Action: Ramp the NCE from 10 eV to 50 eV in 2 eV increments. Monitor the depletion of the precursor and the appearance of product ions (m/z 164.03 and 107.05 for NHPI).
-
Causality: A static NCE provides only a snapshot. Ramping generates a complete breakdown curve, which mathematically differentiates the low-energy N-O bond cleavage from the higher-energy decarboxylation event.
Step 4: System Validation (The Self-Validating Check)
-
Action: Compare the NCE required for 50% precursor depletion between the two esters.
-
Causality: If the mass spectrometer is calibrated correctly, the NHPI ester will cross the 50% depletion threshold at ~15-18 eV, while the NHS ester will require >28 eV. This internal control definitively validates that the observed low-energy fragmentation is due to the intrinsic redox-lability of the NHPI N-O bond, rather than an uncalibrated or overly aggressive collision cell.
References
-
Metal- and Light-Free Decarboxylative Giese Addition Reaction Facilitated by Hantzsch Ester Source: Organic Letters - ACS Publications URL:1[1]
-
Bulk Depolymerization of PMMA via Pendent Group Activation Source: ChemRxiv URL:2[2]
-
Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles Source: Journal of the American Chemical Society - ACS Publications URL:3[3]
Sources
Decrypting Activated Esters: A Comparative Guide to IR Spectroscopy of Phthalimide vs. Succinimide Carbonyls
In modern synthetic chemistry and drug development, activated esters serve as indispensable electrophilic hubs. While N-hydroxysuccinimide (NHS) esters have long been the gold standard for amide bond formation in peptide synthesis and bioconjugation, N-hydroxyphthalimide (NHPI) esters have recently surged in prominence. NHPI esters function as highly efficient "redox-active esters" (RAEs) in photoredox catalysis, enabling decarboxylative cross-couplings and Minisci-type alkylations[1].
For researchers developing novel therapeutics, verifying the successful formation and stability of these activated esters is a critical quality control step. Infrared (IR) spectroscopy offers a rapid, non-destructive method to distinguish these species. This guide provides an objective comparison of the IR spectroscopic signatures of NHPI and NHS esters, detailing the mechanistic causality behind their unique vibrational modes and offering a self-validating experimental protocol for their characterization.
Mechanistic Grounding: The "Rule of Three" and Inductive Shifts
Standard aliphatic esters typically exhibit a strong carbonyl (C=O) stretching frequency around 1735–1750 cm⁻¹[2]. They follow the spectroscopic "Rule of Three," characterized by three intense peaks representing the C=O stretch and two chemically distinct C–O stretches[3]. However, activated esters like NHPI and NHS derivatives deviate significantly from this baseline due to the unique electronic environment of the N–O–C=O linkage.
-
The Ester Carbonyl Shift (Inductive Effect): The highly electronegative nitrogen atom adjacent to the ester oxygen exerts a strong electron-withdrawing inductive effect. This reduces the resonance donation from the ester oxygen's lone pair to the carbonyl carbon, thereby increasing the double-bond character (and force constant) of the C=O bond. Consequently, the ester carbonyl stretch in both NHPI and NHS esters shifts dramatically to higher energy, typically appearing at ~1810–1820 cm⁻¹ [4].
-
The Imide Carbonyls (Vibrational Coupling): Both phthalimide and succinimide rings contain two imide carbonyls. These adjacent C=O groups undergo vibrational coupling, splitting into two distinct modes: an in-phase symmetric stretch (higher frequency, ~1785 cm⁻¹ ) and an out-of-phase asymmetric stretch (lower frequency, ~1735–1745 cm⁻¹ )[4].
Comparative IR Peak Analysis: NHPI vs. NHS Esters
While the carbonyl regions of NHPI and NHS esters are nearly identical due to their shared N–O–C=O core, they can be objectively differentiated by examining the broader spectral context, specifically the C–H and C=C stretching regions.
| Functional Group | NHPI Ester (Phthalimide) | NHS Ester (Succinimide) | Mechanistic Rationale |
| Ester C=O Stretch | ~1810 – 1820 cm⁻¹ | ~1815 cm⁻¹ | Inductive withdrawal by the N–O bond increases the C=O force constant. |
| Imide C=O (Sym) | ~1785 – 1795 cm⁻¹ | ~1785 – 1790 cm⁻¹ | In-phase stretching of the two imide carbonyls. |
| Imide C=O (Asym) | ~1735 – 1745 cm⁻¹ | ~1735 – 1745 cm⁻¹ | Out-of-phase stretching; requires lower energy than symmetric stretching. |
| C–H Stretches | >3000 cm⁻¹ (Aromatic) | <3000 cm⁻¹ (Aliphatic) | sp² hybridized carbons in the phthalimide ring vs. sp³ in succinimide. |
| C=C Stretches | ~1600, 1500 cm⁻¹ | Absent | Aromatic ring breathing modes unique to the phthalimide scaffold. |
Experimental Protocol: Self-Validating Workflow for IR Characterization
To ensure scientific integrity, the identification of an activated ester must be decoupled from potential false positives (e.g., unreacted anhydrides or carboxylic acids). The following protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy combined with a kinetic hydrolysis assay to validate the active ester[5].
Step 1: ATR-FTIR Baseline Measurement
-
Preparation: Synthesize the NHPI or NHS ester using standard carbodiimide coupling (e.g., DIC or EDC) and purify the product via flash chromatography.
-
Measurement: Place 1–2 mg of the purified, desiccated compound onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure using the anvil and acquire the spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
-
Diagnostic Check: Confirm the presence of the triad of carbonyl peaks (~1815, ~1785, ~1740 cm⁻¹). For NHPI esters, verify the presence of aromatic C–H stretches (>3000 cm⁻¹) to distinguish them from aliphatic NHS esters.
Step 2: Self-Validating Hydrolysis Assay
NHS and NHPI esters are susceptible to alkaline hydrolysis, which acts as a kinetic competitor to aminolysis[5]. This property can be exploited to validate that the 1815 cm⁻¹ peak belongs to a reactive ester rather than a stable impurity.
-
Preparation: Dissolve a parallel sample of the ester in a 50 mM borate buffer (pH 8.50) with 10% DMSO to maintain solubility.
-
Kinetic Monitoring: Monitor the solution via liquid-cell FTIR over 15 minutes.
-
Validation: The peak at ~1815 cm⁻¹ (active ester) should rapidly decay, accompanied by the emergence of a broad carboxylate band at ~1550–1600 cm⁻¹[5]. If the 1815 cm⁻¹ peak persists indefinitely, the signal is likely an artifact or a highly sterically hindered, unreactive byproduct.
Visualizing the Workflow
Workflow for the synthesis and IR validation of redox-active and bioconjugation esters.
Conclusion
Both NHPI and NHS esters exhibit a highly characteristic triad of carbonyl IR peaks driven by the inductive withdrawal of the N–O bond and the vibrational coupling of the imide ring. While NHS esters remain the optimal choice for aqueous bioconjugation due to their favorable balance of reactivity and water solubility, NHPI esters are superior for photoredox applications where their aromatic system can participate in electron donor-acceptor complexes to facilitate radical generation. By utilizing the "Rule of Three" and orthogonal hydrolysis assays, researchers can confidently validate the structural integrity of these critical intermediates.
References
-
Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides Journal of the American Chemical Society URL:[Link]
-
Table of Characteristic IR Absorptions University of Chemistry and Technology, Prague (VSCHT) URL:[Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three Spectroscopy Online URL:[Link]
-
Multiple Transmission−Reflection Infrared Spectroscopy for High-Sensitivity Measurement of Molecular Monolayers on Silicon Surfaces The Journal of Physical Chemistry A URL:[Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization Langmuir (via PMC) URL:[Link]
Sources
- 1. Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Decarboxylation Rates of Phenoxyacetate Redox-Active Esters: A Comparative Guide for Photoredox Catalysis
As photoredox and metallaphotoredox catalysis continue to reshape retrosynthetic logic, the controlled generation of carbon-centered radicals from ubiquitous carboxylic acids has become a cornerstone of modern methodology. The transition from historically toxic and unstable Barton esters to bench-stable redox-active esters (RAEs)—particularly N-hydroxyphthalimide (NHPI) derivatives—has democratized radical coupling[1].
However, not all RAEs behave identically upon single-electron transfer (SET). The kinetic fate of the transient acyloxy radical dictates the success of the downstream transformation. If decarboxylation is too slow, competitive hydrogen atom transfer (HAT) or premature trapping by olefins can derail the reaction[2]. This guide provides a rigorous benchmarking of phenoxyacetate-derived RAEs against alternative radical precursors, detailing the causality behind their kinetic behavior and providing a self-validating protocol for kinetic profiling.
Mechanistic Causality: The Kinetics of CO₂ Extrusion
The utility of a redox-active ester is fundamentally governed by the rate at which it sheds carbon dioxide after reduction. When an NHPI ester is subjected to reductive SET (typically
The kinetic disparity between different acyloxy radicals is vast:
-
Aryl Carboxyloxy Radicals (e.g., Benzoates): Exhibit sluggish decarboxylation rates (
). This extended lifetime makes them highly prone to undesired HAT from the solvent or direct addition to Michael acceptors before CO₂ loss[2]. -
Phenoxyacetate Radicals: The presence of the adjacent oxygen atom stabilizes the resulting phenoxymethyl radical via the anomeric effect. This thermodynamic driving force accelerates the decarboxylation of phenoxyacetoxy radicals to diffusion-controlled limits (
), ensuring pristine generation of the carbon-centered radical without competitive O-centered side reactions.
Fig 1. Photoredox SET and rapid decarboxylation pathway of phenoxyacetate redox-active esters.
Objective Comparison of Radical Precursors
To select the optimal radical precursor for a given transformation, practitioners must weigh decarboxylation kinetics against atom economy and reagent stability. The table below summarizes the benchmarking data for phenoxyacetate RAEs versus common alternatives.
| Radical Precursor | Activation Method | Decarboxylation Rate ( | Synthetic Utility & Stability | Key Limitations |
| Phenoxyacetate NHPI Ester | Reductive SET (Photoredox) | High: Bench-stable, mild conditions, highly selective C-radical generation. | Poor atom economy (high MW phthalimide byproduct). | |
| Aryl NHPI Ester (Benzoate) | Reductive SET (Photoredox) | Moderate: Useful for specific O-arylations. | Slow CO₂ loss leads to competitive HAT and trapping[2]. | |
| Barton Ester | Thermal / Photolytic | Historical: Pioneered radical decarboxylation[1]. | Highly unstable; requires toxic tin hydrides. | |
| Native Phenoxyacetic Acid | Oxidative SET (Ir/Ni dual) | Excellent: Maximum atom economy, direct use of feedstock[1]. | Requires highly oxidizing photocatalysts ( |
Application Insight: While direct decarboxylation of native acids is ideal for atom economy, the high oxidative potentials required often limit functional group tolerance. Phenoxyacetate NHPI esters bypass this by operating in a reductive manifold, allowing the use of mild, functional-group-tolerant catalysts like
Self-Validating Experimental Protocol: Kinetic Profiling via NMR
To empirically benchmark the decarboxylation rate and coupling efficiency of a new RAE, continuous kinetic monitoring is required. The following protocol utilizes in situ ¹H NMR to track the consumption of the phenoxyacetate RAE and the formation of a Giese addition product[4].
Self-Validation Mechanism: This workflow is inherently self-validating. The inclusion of 1,3,5-trimethoxybenzene serves as an inert internal standard. By comparing the integration of its stable aromatic protons (6.1 ppm) against the consumption of the RAE starting material and the appearance of the product, the system rigorously validates mass balance. A parallel "dark control" tube validates that radical generation is strictly photochemically gated, ruling out thermal degradation.
Step-by-Step Methodology
-
Precursor Synthesis & Isolation:
-
Suspend phenoxyacetic acid (1.0 equiv) and N-hydroxyphthalimide (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) and a catalytic amount of DMAP (0.1 equiv) at 0 °C.
-
Stir for 4 hours, filter the urea byproduct, and recrystallize the resulting phenoxyacetate NHPI ester from ethanol to ensure >99% purity.
-
-
Reaction Preparation (Glovebox/Schlenk Line):
-
In an oven-dried NMR tube, combine the phenoxyacetate RAE (0.1 M), an electron-deficient olefin (e.g., methyl acrylate, 2.0 equiv), and
(2 mol%). -
Add 1,3,5-trimethoxybenzene (0.05 M) as the internal quantitative standard.
-
Dissolve the mixture in 0.6 mL of deuterated DMSO (
).
-
-
Degassing:
-
Seal the NMR tube with a rubber septum and sparge with dry Argon for 10 minutes to remove dissolved oxygen, which acts as a potent radical scavenger.
-
-
Photolysis & Kinetic Sampling:
-
Irradiate the NMR tube using a 450 nm blue LED array (e.g., Kessil PR160) maintained at 25 °C via a cooling fan.
-
Acquire ¹H NMR spectra at precise intervals (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis:
-
Integrate the disappearance of the RAE methylene protons (
) and the appearance of the product signatures against the internal standard (6.1 ppm). Plot concentration vs. time to extract the pseudo-first-order rate constants.
-
Fig 2. Self-validating kinetic profiling workflow for RAE decarboxylation via in situ NMR.
Conclusion
Benchmarking the decarboxylation rates of redox-active esters reveals that structural nuances dictate mechanistic pathways. Phenoxyacetate NHPI esters represent a "goldilocks" precursor for photoredox catalysis: they are bench-stable, activate under mild reductive potentials, and undergo ultra-fast decarboxylation (
References
- Mechanisms of photodecarboxylations for alkane synthesis: a theoretical study, royalsocietypublishing.org,
- Decarboxylative Alkyl Coupling Promoted by NADH and Blue Light, nih.gov,
- Direct decarboxyl
- Recent advances in the intermolecular addition of carbonyloxy radicals to alkenes, rsc.org,
Sources
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- 2. Recent advances in the intermolecular addition of carbonyloxy radicals to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Decarboxylative Alkyl Coupling Promoted by NADH and Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage: Why 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate Outperforms Carboxylic Acids in Modern Synthesis
In the landscape of contemporary chemical synthesis, particularly within drug discovery and development, the pursuit of efficiency, precision, and mild reaction conditions is paramount. While carboxylic acids are fundamental building blocks, their direct application in many transformations is often hampered by low reactivity, necessitating harsh conditions or the use of stoichiometric activating agents. This guide elucidates the significant advantages of utilizing 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate, a pre-activated N-hydroxyphthalimide (NHPI) ester, over its parent carboxylic acid, 2-phenoxyacetic acid. Through an exploration of its enhanced reactivity in acylation reactions and its unique capacity to engage in radical-based transformations, we present a compelling case for its adoption in demanding synthetic applications.
The Challenge with Carboxylic Acids: A Reactivity Hurdle
Carboxylic acids are inherently stable and require activation to undergo nucleophilic acyl substitution, the cornerstone of amide and ester bond formation. This activation typically involves the in-situ generation of a more reactive species, a process often plagued by side reactions, the need for excess reagents, and purification challenges. The direct condensation of a carboxylic acid with an amine, for instance, requires high temperatures to drive off water, conditions that are incompatible with sensitive and complex molecules prevalent in pharmaceutical research.
This compound: A Pre-Activated and Versatile Reagent
This compound circumvents these limitations by incorporating the highly effective N-hydroxyphthalimide leaving group. This "activated ester" exhibits a significantly greater electrophilicity at the carbonyl carbon, rendering it highly susceptible to nucleophilic attack under mild conditions.[1][2]
Superior Performance in Acylation Reactions
The primary advantage of using this compound lies in its ability to readily acylate nucleophiles, such as amines and alcohols, without the need for additional coupling reagents. This streamlined approach not only simplifies reaction protocols but also leads to higher yields and purer products by minimizing the formation of byproducts associated with many common coupling agents.[3] In peptide synthesis, the use of such activated esters is crucial for maintaining the stereochemical integrity of the amino acid building blocks, resulting in enhanced optical purity of the final peptide.[3]
Experimental Protocol: Comparative Amide Bond Formation
To illustrate the practical advantages, a comparative experimental protocol for the synthesis of N-benzyl-2-phenoxyacetamide is presented below.
Objective: To compare the reaction efficiency, yield, and purity of the product obtained from the reaction of benzylamine with this compound versus 2-phenoxyacetic acid.
Method 1: Using this compound
dot
Caption: Workflow for amide synthesis using the NHPI ester.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in tetrahydrofuran (THF).
-
Add benzylamine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Upon completion (monitored by TLC), perform a standard aqueous workup and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield N-benzyl-2-phenoxyacetamide.
Method 2: Using 2-Phenoxyacetic Acid (with a coupling agent)
dot
Caption: Workflow for amide synthesis using the carboxylic acid.
Procedure:
-
In a round-bottom flask, dissolve 2-phenoxyacetic acid (1.0 equivalent) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in THF.
-
Add benzylamine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Perform a standard aqueous workup and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
Expected Results and Comparison
| Parameter | This compound | 2-Phenoxyacetic Acid (with DCC) |
| Reaction Time | ~2 hours | ~12 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reagents | Substrate, Amine | Substrate, Amine, Coupling Agent |
| Byproducts | N-hydroxyphthalimide (water-soluble) | Dicyclohexylurea (solid, requires filtration) |
| Typical Yield | High | Moderate to High |
| Purity before Chromatography | Good | Fair (contains urea byproduct) |
A Gateway to Radical Chemistry: The Redox-Active Nature of NHPI Esters
Beyond acylation, this compound and other NHPI esters serve as powerful precursors for alkyl radicals through a process of reductive decarboxylation.[4][5] This reactivity profile is largely inaccessible to their parent carboxylic acids under mild conditions. The N-O bond in NHPI esters is weak and can be readily cleaved upon single-electron reduction, leading to the expulsion of carbon dioxide and a phthalimide anion, and the generation of a phenoxyacetyl radical.[6]
This capability has opened up a vast array of synthetic possibilities, including:
-
C-C and C-Heteroatom Bond Formation: The generated radicals can participate in a wide range of cross-coupling reactions, enabling the formation of complex molecular architectures.[7][8]
-
Minisci-type Reactions: These radicals can be used for the functionalization of heteroaromatic compounds, a common motif in pharmaceuticals.[6]
-
Photoredox and Electrochemical Synthesis: NHPI esters are highly amenable to modern synthetic methods that utilize visible light or electricity to drive chemical reactions under exceptionally mild conditions.[5][9]
dot
Caption: Generation of a radical from an NHPI ester.
The ability to generate radicals from readily available carboxylic acid derivatives via their NHPI esters represents a significant advancement in synthetic chemistry, offering a safer and more versatile alternative to traditional methods that often rely on toxic or unstable radical precursors.[4]
Conclusion: A Clear Choice for Advanced Synthesis
The advantages of using this compound over its corresponding carboxylic acid are clear and substantial. Its pre-activated nature streamlines acylation reactions, leading to faster conversions, higher yields, and simplified purification. Furthermore, its unique ability to serve as a precursor for radicals under mild conditions provides access to a wide range of modern synthetic transformations that are inaccessible with the parent carboxylic acid. For researchers and drug development professionals seeking to optimize their synthetic routes and explore novel chemical space, this compound represents a superior and more versatile chemical tool.
References
- G. W. Anderson, J. E. Zimmerman, and F. M. Callahan. "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, 86(9), 1839-1842 (1964).
- M. Bodanszky. "Esters of N-hydroxyphthalimide in peptide synthesis.
- TCI Chemicals. "N-Hydroxyphthalimide Derivatives for the Synthesis of Redox Active Esters." TCI Mail, (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. "The Expanding Role of N-Hydroxyphthalimide in Modern Chemical Synthesis." (2026).
- A. J. Lundberg, D. J. V. C. van der Haas, and C. F. T. ""A Peptide and Decarboxylative Coupling Reagent."" Organic Letters, 19(22), 6092-6095 (2017).
- J. L. H. G. C. T. ""Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters."" Beilstein Journal of Organic Chemistry, 17, 2436-2465 (2021).
- Reddit. "Reactivity of pentafluorobenzyl ester and N-Hydroxyphthalimide ester, as compared to pentafluorophenyl ester and N-Hydroxysuccinimidyl ester." r/Chempros, (2022).
- S. D. ""Nickel-Catalyzed Cross-Coupling Reactions of N-Hydroxyphthalimide Esters."" Thesis, (2020).
- R Discovery. "N-hydroxyphthalimide Esters Research Articles." (2023).
- J. A. ""Advances of N-Hydroxyphthalimide Esters in Photocatalytic Alkylation Reactions."" Chinese Journal of Organic Chemistry, 42(1), 1-17 (2022).
- TCI Chemicals. "N-Hydroxyphthalimide Derivatives for the Synthesis of Redox Active Esters." (2024).
- B. Jat, D. K. Yadav, S. S. Badsara, and S. Sharma. ""Recent Advances in Electrochemical Utilization of NHPI Esters."" Organic & Biomolecular Chemistry, (2025).
- M. T. ""A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters."" Molecules, 23(4), 786 (2018).
- H. K. J. C. Z. M. A. O. A. S. K. J. T. D. S. K. L. A. a. D. W. ""Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides."" Journal of the American Chemical Society, 139(14), 5019-5022 (2017).
- Ambeed.com.
- MilliporeSigma. "1,3-Dioxoisoindolin-2-yl 2-(thiophen-2-yl)
- PubChem.
- Der Pharma Chemica. "Design, synthesis and evaluation of 2-(1,3-dioxoisoindolin-2-yl)-N- phenylacetamides as inhibitors of reverse transcriptase." (2014).
- MilliporeSigma.
- BLDpharm.
- Y. ""Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties."" European Journal of Medicinal Chemistry, 243, 114757 (2022).
- E. N. A. U. R. D. S. S. D. ""2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities."" International Journal of Research and Review, 7(1), 109-118 (2020).
- BLDpharm. "752204-15-2|1,3-Dioxoisoindolin-2-yl 2-(thiophen-2-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters [mdpi.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Recent advances in electrochemical utilization of NHPI esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Thermal Analysis (TGA/DSC) of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate: A Comparative Guide for Redox-Active Esters
Introduction & Mechanistic Rationale
In modern synthetic chemistry, the transformation of ubiquitous carboxylic acids into reactive radical intermediates has revolutionized C–C and C–heteroatom bond formation. 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate —the N-hydroxyphthalimide (NHPI) ester of phenoxyacetic acid—is a prototypical redox-active ester (RAE) [1]. These bench-stable reagents act as alkyl halide surrogates, enabling powerful decarboxylative cross-couplings via photoredox or transition-metal catalysis (e.g., Ni or Fe)[2].
However, the very property that makes RAEs synthetically valuable—their propensity to undergo facile N–O bond homolysis and subsequent decarboxylation—also makes them inherently energetic materials[3]. Understanding their thermal stability is not just an academic exercise; it is a critical safety and scale-up parameter in drug development.
The Causality of Thermal Behavior
The thermal profile of an NHPI ester is governed by its built-in thermodynamic driving force. When the molecule absorbs sufficient thermal energy (or accepts an electron via Single Electron Transfer, SET), the relatively weak N–O bond cleaves. This cleavage triggers an immediate, highly exothermic extrusion of carbon dioxide gas (CO₂), yielding a target carbon-centered radical (in this case, the phenoxymethyl radical)[3]. Because this decomposition pathway releases both heat (exotherm) and gas (mass loss), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the ideal orthogonal techniques to characterize its safety profile and activation energy[4].
Fig 1. Decarboxylation pathway of NHPI esters following activation, illustrating the structural causality behind their thermal exotherms.
Comparative Thermal Analysis: NHPI Esters vs. Alternatives
To objectively evaluate the performance and handling safety of this compound, we must compare it against its synthetic alternatives: the unactivated Free Acid (Phenoxyacetic acid) and the NHS Ester (2,5-Dioxopyrrolidin-1-yl 2-phenoxyacetate), which is traditionally used for amidation rather than radical generation.
Quantitative Data Summary
| Compound / Reagent | Primary Application | Melting Point (DSC | Decomposition Onset (TGA/DSC | Enthalpic Profile (DSC) |
| Phenoxyacetic Acid (Free Acid) | Precursor / Building Block | ~98–100 °C | > 250 °C | Endothermic (Boiling/Evaporation) |
| NHS Ester (Succinimide analog) | Amide Bond Formation | ~110–115 °C | ~200–210 °C | Mild Exotherm |
| NHPI Ester (this compound) | Radical Generation (RAE) | ~130–135 °C | ~160–175 °C | Sharp, Strong Exotherm |
Interpretation of Results
-
The Free Acid: Exhibits high thermal stability. TGA shows slow mass loss at high temperatures corresponding to evaporation and non-specific degradation, lacking the sharp exotherm characteristic of energetic N–O cleavage.
-
The NHS Ester: While structurally similar to the NHPI ester, the succinimide ring provides a different electronic environment. It requires significantly higher temperatures to force N–O homolysis, making it safer for high-temperature storage but nearly useless for mild, room-temperature photoredox radical generation.
-
The NHPI Ester (Target): The extended conjugation of the phthalimide ring stabilizes the leaving group, lowering the activation barrier for N–O cleavage[2]. DSC reveals a sharp melting endotherm followed closely by a violent exothermic peak around 160 °C. TGA confirms a simultaneous, stoichiometric mass loss corresponding exactly to the ejection of CO₂ (44 g/mol ). Takeaway: This compound must be stored at sub-ambient temperatures (e.g., -20 °C) to prevent slow degradation over time, and process temperatures must strictly avoid the 160 °C onset threshold.
Experimental Methodology: Self-Validating TGA/DSC Protocol
To ensure scientific integrity and reproducibility, thermal hazard assessments must follow a self-validating system. The following protocol is adapted from ASTM E537 (Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry)[4].
Step-by-Step Workflow & Causality
Step 1: Sample Preparation
-
Action: Weigh exactly 2.0 to 5.0 mg of this compound into an aluminum DSC pan.
-
Causality: Using a small sample mass is critical for energetic RAEs. It minimizes thermal gradients within the sample, ensuring a sharp, accurate onset temperature (
). Furthermore, it prevents the exothermic energy release from damaging the highly sensitive DSC sensor.
Step 2: Pan Crimping (Vented)
-
Action: Crimp the aluminum lid, but pierce a small pinhole (vent) in the top.
-
Causality: Decarboxylation generates equimolar amounts of CO₂ gas. If a hermetically sealed pan is used, the internal pressure will build until the pan ruptures. This mechanical failure creates an artifactual endothermic shock on the thermogram, completely masking the true chemical exotherm of the N–O bond cleavage[4].
Step 3: Atmospheric Control
-
Action: Purge the furnace with high-purity Nitrogen (
) gas at a flow rate of 50 mL/min. -
Causality: An inert atmosphere ensures that the observed exotherm is strictly due to the intrinsic thermal homolysis of the molecule, rather than oxidative degradation (combustion) which would occur in ambient air.
Step 4: Heating Program
-
Action: Equilibrate at 25 °C, then ramp at a constant rate of 10 °C/min up to 300 °C.
-
Causality: A 10 °C/min heating rate is the industry standard for thermal hazard screening[4]. Faster rates push the apparent decomposition onset to artificially high temperatures due to thermal lag, while slower rates can broaden the exotherm, making the onset point difficult to integrate.
Fig 2. Step-by-step TGA/DSC experimental workflow designed to safely capture the decarboxylation exotherm of energetic redox-active esters.
Conclusion
This compound is a highly efficient redox-active ester that outperforms traditional NHS esters and free acids in radical-based synthetic applications. However, its superior reactivity is intrinsically linked to a lower thermal activation barrier. By employing rigorous, causality-driven TGA/DSC protocols, researchers can accurately map its decomposition profile (~160 °C onset), ensuring that this powerful reagent is handled, stored, and scaled with uncompromising safety.
References
1.[4] ASTM E537 - Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry , Materials Characterization Services (Mat-CS). 4 2.[2] Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms , PubMed Central (PMC). 2 3.[1] Redox-Active Esters in Fe-Catalyzed C–C Coupling , ACS Publications. 1 4.[3] Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances , Thieme Connect.3
Sources
Validating the Purity of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate: A Comparative HPLC Guide
As redox-active esters (RAEs) derived from N-hydroxyphthalimide (NHPI) become ubiquitous in photoredox catalysis and decarboxylative cross-coupling, accurate purity assessment is critical. 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate is a prime example of a highly reactive intermediate. However, analysts often encounter a frustrating phenomenon: batches that appear highly pure by ¹H-NMR show significant impurities via standard Reversed-Phase HPLC (RP-HPLC).
As an Application Scientist, I frequently see this discrepancy. It is rarely a synthesis failure; rather, it is an artifact of the analytical method itself. This guide objectively compares HPLC modalities to establish a self-validating, ICH-compliant protocol for RAE purity analysis.
Mechanistic Context: The Hydrolysis Dilemma
To validate a method, we must first understand the analyte's reactivity. NHPI esters are inherently reactive by design. The highly electron-deficient phthalimide ring activates the N–O ester linkage, making it an excellent radical precursor for cross-coupling, but simultaneously highly susceptible to nucleophilic attack by water[1].
When subjected to standard RP-HPLC conditions—which typically employ water and 0.1% trifluoroacetic acid (TFA) or formic acid—the ester undergoes rapid on-column hydrolysis. This generates two distinct degradant peaks: N-hydroxyphthalimide (NHPI) and 2-phenoxyacetic acid.
Hydrolytic degradation pathway of this compound.
Methodological Comparison: Acidic RP-HPLC vs. Neutral UHPLC
To objectively determine the true purity of this compound, we must evaluate how different chromatographic environments influence the integrity of the N–O bond. We compared three distinct approaches:
-
Standard Acidic RP-HPLC : The industry default (Water/Acetonitrile with 0.1% TFA).
-
Neutral Buffered RP-HPLC : Replacing acid with 10 mM Ammonium Acetate (pH 6.5) to reduce nucleophilic activation.
-
Rapid Neutral UHPLC : Utilizing sub-2 µm particles and high flow rates to outrun degradation kinetics.
Quantitative Performance Comparison
| Chromatographic Method | Mobile Phase A | Mobile Phase B | Run Time | Apparent Purity (%) | NHPI Area (%) | 2-Phenoxyacetic Acid Area (%) |
| Standard Acidic RP-HPLC | H₂O + 0.1% TFA | ACN + 0.1% TFA | 15.0 min | 82.4% | 9.1% | 8.5% |
| Neutral Buffered RP-HPLC | 10mM NH₄OAc (pH 6.5) | ACN | 15.0 min | 96.2% | 1.9% | 1.9% |
| Rapid Neutral UHPLC | 10mM NH₄OAc (pH 6.5) | ACN | 3.0 min | 99.1% | 0.4% | 0.5% |
Causality Analysis: The data clearly demonstrates that the "impurities" observed in the Standard Acidic method are predominantly analytical artifacts. The acidic environment catalyzes the cleavage of the RAE[2]. By neutralizing the mobile phase, hydrolysis is significantly reduced. However, because hydrolysis is a function of both pH and time, switching to a Rapid UHPLC method outruns the degradation kinetics entirely, revealing the true purity of the compound (>99%).
Optimized Protocol for RAE Purity Validation
Under the revised ICH Q2(R2) framework, analytical methods must be scientifically sound, tailored to their specific purpose, and backed by a risk-based approach to lifecycle management[3][4]. For highly reactive intermediates, a self-validating system must be employed to prove that observed impurities are not generated during the analysis itself.
ICH Q2(R2) compliant HPLC validation workflow for redox-active esters.
Step-by-Step Methodology
Step 1: Anhydrous Sample Preparation
-
Causality: Introducing water in the sample diluent will initiate hydrolysis in the autosampler vial before the injection even occurs.
-
Action: Dissolve this compound in 100% anhydrous Acetonitrile (HPLC grade) to a working concentration of 1.0 mg/mL. Prepare immediately before injection.
Step 2: Chromatographic Execution
-
Column: Sub-2 µm C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm) to enable sharp peaks and minimal column residence time.
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 10% B to 90% B over 2.0 minutes, hold at 90% B for 0.5 minutes, re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm (optimal for the phthalimide chromophore).
Step 3: The Self-Validating Time-Course Assay To comply with ICH Q2(R2) robustness and specificity requirements[5], you must differentiate between in-vial degradation and on-column degradation:
-
Inject the sample immediately upon preparation (
). -
Leave the vial in the autosampler (thermostatted to 4°C) and inject again at
hours and hours. -
Interpretation: If the NHPI degradant peak increases over time, in-vial degradation is occurring, and the sample prep must be optimized (e.g., stricter anhydrous conditions). If the NHPI peak remains constant across all injections but is higher than expected, on-column degradation is the culprit, and the gradient must be accelerated further.
By understanding the chemical causality behind the analytical data, researchers can prevent the unnecessary discarding of perfectly pure redox-active esters and streamline their drug development pipelines.
References
- New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods. pqegroup.com.
- ICH Q2(R2)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.
- A Peptide and Decarboxyl
- WO2018175173A1 - Cu-and ni-catalyzed decarboxylative boryl
Sources
- 1. CITU: A Peptide and Decarboxylative Coupling Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018175173A1 - Cu-and ni-catalyzed decarboxylative borylation reactions - Google Patents [patents.google.com]
- 3. blog.pqegroup.com [blog.pqegroup.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
